molecular formula C4H8N2O B3097272 4-(Aminomethyl)azetidin-2-one CAS No. 130762-32-2

4-(Aminomethyl)azetidin-2-one

Cat. No.: B3097272
CAS No.: 130762-32-2
M. Wt: 100.12 g/mol
InChI Key: UFWIEBMUQXPBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)azetidin-2-one is a useful research compound. Its molecular formula is C4H8N2O and its molecular weight is 100.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)azetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c5-2-3-1-4(7)6-3/h3H,1-2,5H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWIEBMUQXPBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Deployment of 4-(Aminomethyl)azetidin-2-one: A Chiral Synthon for Advanced Carbapenem Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating challenge of antibiotic resistance necessitates the continuous development of potent and resilient antimicrobial agents. Carbapenems, a class of β-lactam antibiotics, remain a cornerstone in treating severe bacterial infections, largely due to their broad-spectrum activity and stability against many β-lactamases.[1][2] The efficacy and pharmacokinetic profile of carbapenems are critically influenced by the stereochemistry and nature of the side chain at the C-2 position of the carbapenem nucleus. This technical guide provides a comprehensive overview of 4-(aminomethyl)azetidin-2-one as a pivotal chiral synthon in the synthesis of advanced carbapenems. We will delve into the stereoselective synthesis of this versatile building block, its strategic advantages, and its application in the construction of complex carbapenem side chains, supported by detailed protocols and mechanistic insights.

Introduction: The Enduring Significance of Carbapenems and the Quest for Chiral Efficiency

Carbapenems are distinguished from other β-lactam antibiotics by a carbocyclic five-membered ring fused to the β-lactam core, a structural feature that confers significant stability against bacterial β-lactamase enzymes.[1][2] The substituent at the C-2 position is a key determinant of the antibiotic's spectrum of activity and overall pharmacological properties. The synthesis of these complex molecules is a formidable challenge, with the stereocontrolled construction of the carbapenem core and the introduction of the C-2 side chain being critical hurdles.

The pursuit of efficient and stereoselective synthetic routes has led to the development of the "β-lactam synthon method," which utilizes pre-fabricated, chirally pure azetidin-2-one building blocks.[3] These synthons carry the necessary stereochemical information and functional handles for elaboration into the final carbapenem structure. Among these, this compound has emerged as a particularly valuable synthon due to the versatility of its primary amino group, which serves as a strategic anchor for the attachment of diverse side-chain moieties.[3]

This guide will explore the synthesis and utility of this compound, providing a roadmap for its integration into modern carbapenem drug discovery and development programs.

The Azetidin-2-one Core: A Foundation of Reactivity and Chirality

The four-membered azetidin-2-one, or β-lactam, ring is the cornerstone of this class of antibiotics. Its inherent ring strain makes it a reactive electrophile, susceptible to nucleophilic attack, which is the basis of its mechanism of action – the acylation and inactivation of penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis.[4] This inherent reactivity also makes the β-lactam ring a versatile synthetic intermediate.[3]

The stereochemistry of the substituents on the azetidin-2-one ring is crucial for biological activity and can be precisely controlled through various synthetic strategies.[3] This control is paramount in the synthesis of carbapenems, where the relative stereochemistry of the substituents on the fused ring system dictates the molecule's stability and antibacterial efficacy.

Stereoselective Synthesis of this compound: A Multi-pronged Approach

The synthesis of enantiomerically pure this compound is a critical first step in its utilization as a chiral synthon. Several strategies have been developed, often starting from readily available chiral precursors or employing asymmetric reactions. A common and effective approach involves the functional group interconversion of a more accessible 4-substituted azetidin-2-one.

From 4-Hydroxymethylazetidin-2-one: A Pathway of Azidation and Reduction

A robust and frequently employed route to this compound begins with the corresponding 4-hydroxymethyl derivative. This precursor can be synthesized via various methods, including the stereoselective reduction of a 4-carboxy or 4-ester substituted azetidinone. The conversion of the hydroxyl group to the desired aminomethyl functionality is typically achieved through a two-step sequence: azidation followed by reduction.

3.1.1. The Mitsunobu Reaction: A Key Step for Stereochemical Inversion and Azide Introduction

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including azides, with clean inversion of stereochemistry.[5][6] This is particularly advantageous when the starting 4-hydroxymethylazetidin-2-one has the opposite stereochemistry to that required in the final product.

The reaction proceeds via the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] The resulting alkoxyphosphonium salt is then susceptible to nucleophilic attack by an azide source, commonly hydrazoic acid (HN₃) or a salt thereof.

Experimental Protocol: Synthesis of 4-(Azidomethyl)azetidin-2-one via the Mitsunobu Reaction

  • Dissolution: Dissolve the starting 4-hydroxymethylazetidin-2-one (1.0 eq) and triphenylphosphine (1.2 eq) in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Slowly add the azodicarboxylate (e.g., DEAD or DIAD, 1.2 eq) to the cooled solution. The reaction mixture will typically turn from colorless to a pale yellow or orange color.

  • Addition of Azide Source: After stirring for a short period (e.g., 15-30 minutes), add the azide source (e.g., a solution of hydrazoic acid in toluene or sodium azide with a phase-transfer catalyst, 1.5 eq).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

  • Purification: The crude 4-(azidomethyl)azetidin-2-one is purified by column chromatography on silica gel.

3.1.2. Reduction of the Azide: The Final Step to the Aminomethyl Group

The resulting 4-(azidomethyl)azetidin-2-one can be cleanly reduced to the corresponding primary amine using a variety of established methods. Catalytic hydrogenation is a common and efficient method, employing a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, the Staudinger reaction, which involves treatment of the azide with a phosphine (e.g., triphenylphosphine) followed by hydrolysis, provides a mild and selective method for this transformation.

Experimental Protocol: Reduction of 4-(Azidomethyl)azetidin-2-one

  • Catalytic Hydrogenation:

    • Dissolve the 4-(azidomethyl)azetidin-2-one in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

    • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously until the reaction is complete (monitored by TLC or HPLC).

    • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the desired this compound.

  • Staudinger Reduction:

    • Dissolve the 4-(azidomethyl)azetidin-2-one in a mixture of THF and water.

    • Add triphenylphosphine (1.1 eq) and stir the reaction at room temperature until the evolution of nitrogen gas ceases.

    • The resulting iminophosphorane is hydrolyzed in situ to the amine.

    • Extract the product and purify as necessary.

Protecting Group Strategies: A Necessity for Selectivity

Given the presence of two reactive nitrogen atoms (the lactam nitrogen and the exocyclic amine) and a reactive carbonyl group, the judicious use of protecting groups is essential for the successful synthesis and subsequent application of this compound.[3][7][8]

  • Amino Group Protection: The primary amino group is typically protected to prevent its interference in subsequent reactions involving the lactam ring or the introduction of the carbapenem side chain. Common amino protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be introduced under standard conditions and removed selectively.[8]

  • Lactam Nitrogen Protection: In some synthetic strategies, the lactam nitrogen may also require protection to modulate its reactivity or to facilitate certain transformations. Silyl protecting groups, such as tert-butyldimethylsilyl (TBDMS), are often employed for this purpose.[9]

The choice of protecting groups should be guided by the principles of orthogonal protection, ensuring that each group can be removed under specific conditions without affecting the others.[7]

Application in Carbapenem Synthesis: The Aminomethyl Group as a Versatile Handle

The primary amino group of this compound provides a versatile and strategically positioned nucleophilic handle for the introduction of a wide array of carbapenem side chains. This allows for the synthesis of a diverse library of carbapenem analogues with potentially improved antibacterial activity, pharmacokinetic properties, and resistance to β-lactamases.

The general strategy involves the coupling of the protected this compound with a suitably activated precursor of the desired C-2 side chain. This is often followed by the construction of the fused five-membered ring of the carbapenem nucleus.

Diagram: General Synthetic Strategy for Carbapenems using this compound

Carbapenem_Synthesis A Protected 4-(Aminomethyl) azetidin-2-one C Coupled Intermediate A->C Coupling B Activated Side-Chain Precursor B->C D Carbapenem Nucleus Construction C->D E Final Carbapenem (after deprotection) D->E

Caption: A generalized workflow for the synthesis of carbapenems utilizing the this compound synthon.

Case Study: A Plausible Route to a 1-β-Methylcarbapenem Intermediate

The synthesis of 1-β-methylcarbapenems, which exhibit enhanced stability against renal dehydropeptidase-I, often utilizes a chiral 4-substituted azetidin-2-one intermediate. While direct examples detailing the use of this compound are not readily found in the provided search results, a plausible synthetic route can be constructed based on established methodologies for related synthons.

The synthesis would likely commence with a known chiral azetidinone, such as (3S,4R)-3-[(1R)-1-tert-butyldimethylsilyloxyethyl]-4-acetoxyazetidin-2-one. This intermediate can be converted to the corresponding 4-hydroxymethyl derivative, which then undergoes the azidation and reduction sequence described in Section 3.1 to yield the desired chiral this compound. This chiral synthon can then be elaborated to the carbapenem core.

Table: Key Intermediates in a Plausible 1-β-Methylcarbapenem Synthesis

IntermediateStructureKey Transformation
(3S,4R)-3-[(1R)-1-tert-butyldimethylsilyloxyethyl]-4-acetoxyazetidin-2-one (Structure not shown)Starting material
(3S,4R)-3-[(1R)-1-tert-butyldimethylsilyloxyethyl]-4-hydroxymethylazetidin-2-one (Structure not shown)Hydrolysis of acetate
(3S,4S)-3-[(1R)-1-tert-butyldimethylsilyloxyethyl]-4-(azidomethyl)azetidin-2-one (Structure not shown)Mitsunobu reaction (with inversion)
(3S,4S)-3-[(1R)-1-tert-butyldimethylsilyloxyethyl]-4-(aminomethyl)azetidin-2-one (Structure not shown)Reduction of azide

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic synthon design in complex molecule synthesis. Its stereodefined structure and the versatile aminomethyl handle provide a robust platform for the construction of novel carbapenem antibiotics. The synthetic routes, while requiring careful execution and the strategic use of protecting groups, are based on well-established and reliable chemical transformations.

As the threat of antimicrobial resistance continues to grow, the development of new and effective carbapenems is of paramount importance. The strategic application of chiral synthons like this compound will undoubtedly play a crucial role in the future of antibiotic drug discovery, enabling the rapid and efficient synthesis of next-generation carbapenems with enhanced properties to combat resistant pathogens.

References

  • Halve, A. K., Bhadauria, D., & Dubey, R. (2007). N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents. Bioorganic & medicinal chemistry letters, 17(2), 341–345. Available at: [Link].

  • Carnegie Mellon University. (2014). Chemists Identify Key Step in Biosynthesis of Carbapenem Antibiotics. Press Release. Available at: [Link].

  • Papp-Wallace, K. M., Endimiani, A., Taracila, M. A., & Bonomo, R. A. (2011). Carbapenems: past, present, and future. Antimicrobial agents and chemotherapy, 55(11), 4943–4960. Available at: [Link].

  • Kumar, A., & Singh, R. (2019). Synthesis and biological study of Azetidinone derivatives. Journal of Pharmacognosy and Phytochemistry, 8(3), 2235-2239. Available at: [Link].

  • Vyas, D. J., & Patel, N. B. (2013). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 5(2), 126-141. Available at: [Link].

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. Available at: [Link].

  • Bridgwater, E. C., et al. (2022). Structure of a B12-dependent radical SAM enzyme in carbapenem biosynthesis. Nature, 602(7898), 693–698. Available at: [Link].

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(2), 4437-4446. Available at: [Link].

  • Organic-synthesis.com. Protecting Groups. Available at: [Link].

  • D'hooghe, M., & De Kimpe, N. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3749. Available at: [Link].

  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5595-5634. Available at: [Link].

  • D'hooghe, M., Waterinckx, C., & De Kimpe, N. (2006). Reduction of 4-(haloalkyl)azetidin-2-ones with LiAlH4 as a powerful method for the synthesis of stereodefined aziridines and azetidines. Organic letters, 8(6), 1101–1104. Available at: [Link].

  • Lee, M., et al. (2017). Modified Penicillin Molecule with Carbapenem-Like Stereochemistry Specifically Inhibits Class C β-Lactamases. ACS infectious diseases, 3(11), 846–854. Available at: [Link].

  • CN102002066A. (2011). Synthesis method of 4-acetoxyl-2-azetidinone. Google Patents.
  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2018). Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones. Croatica Chemica Acta, 91(4), 475-481. Available at: [Link].

  • Sharma, A., & Kumar, P. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules (Basel, Switzerland), 26(16), 4945. Available at: [Link].

  • Boukhris, S., Soueidan, A., & Masson, G. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. New Journal of Chemistry, 42(17), 14241-14249. Available at: [Link].

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link].

  • Marichev, K. O., et al. (2015). Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)‐Catalyzed Imido‐Ylid [3+1]‐Cycloaddition and Stereoselective Hydrogenation. Angewandte Chemie International Edition, 54(45), 13340-13344. Available at: [Link].

  • But, T. Y., & Toy, P. H. (2007). The catalytic Mitsunobu reaction. Chemistry–An Asian Journal, 2(11), 1340-1355. Available at: [Link].

  • Kumar, Y. P., & Rao, V. R. (2015). A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences, 6(1), 2388-2402. Available at: [Link].

  • Drawz, S. M., & Bonomo, R. A. (2010). Carbapenemases: the versatile β-lactamases. Antimicrobial agents and chemotherapy, 54(5), 1807–1818. Available at: [Link].

  • Zhang, X., & Li, G. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Future Medicinal Chemistry, 17(4), 219-232. Available at: [Link].

  • Wang, C., et al. (2013). Highly stereoselective, one-pot synthesis of azetidines and 2,4-dioxo-1,3-diazabicyclo[3.2.0] compounds mediated by I2. Organic letters, 15(9), 2258–2261. Available at: [Link].

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. Available at: [Link].

  • Zhou, G. B., et al. (2012). Practical synthetic approach to 4-acetoxy-2-azetidinone for the preparation of carbapenem and penem antibiotics. Research on Chemical Intermediates, 38(1), 251-259. Available at: [Link].

  • DrugBank Online. 4-Acetoxy-2-Azetidinone. Available at: [Link].

  • Patel, R. B., & Desai, K. R. (2013). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry, 29(1), 259-264. Available at: [Link].

  • Bredael, K., et al. (2023). Synthesis and Antibacterial Properties of 3‐Amino‐β‐Lactams Bearing a Heteroatom‐Containing C4 Substituent. Chemistry–A European Journal, 29(51), e202301323. Available at: [Link].

  • Wang, Z., & Lu, Y. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 147(26), 11266-11275. Available at: [Link].

  • Branch, C. L., & Pearson, M. J. (1986). Synthesis and reactions of 4-acetoxy-1-oxyazetidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, 1077-1083. Available at: [Link].

  • US6207822B1. (2001). Process for the synthesis of azetidinones. Google Patents.
  • Jia, Y., & Li, Z. (2023). Iron-Catalyzed Site- and Regioselective 1,2-Azidoamidations of 1,3-Dienes. Organic Letters, 25(24), 4483-4488. Available at: [Link].

Sources

The Strategic Role of 4-(Aminomethyl)azetidin-2-one in Advanced β-Lactam Antibiotic Research and Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: Beyond Traditional Antibiosis

For decades, the β-lactam ring has been synonymous with antibacterial efficacy, serving as the pharmacophoric core of penicillins, cephalosporins, and carbapenems[1]. However, the emergence of β-lactamase-mediated resistance has forced a paradigm shift in drug development. Enter 4-(Aminomethyl)azetidin-2-one (CAS No. 130762-32-2), a highly versatile, bifunctional building block that bridges the gap between traditional antibiotic research and advanced asymmetric synthesis[2].

Unlike simple azetidinones, this compound features both a highly strained, electrophilic β-lactam core and a nucleophilic primary amino group at the C4 position[2]. This unique structural duality allows it to function not only as a precursor for novel monobactams and spirocyclic antibiotics but also as a foundational synthon for chiral peptidomimetics that resist enzymatic degradation[2].

Structural and Mechanistic Rationale

The utility of this compound stems from its precise molecular architecture. The four-membered cyclic amide (lactam) possesses significant ring strain (~26 kcal/mol), making the carbonyl carbon highly susceptible to nucleophilic attack[2]. In biological systems, this reactivity is responsible for the acylation of penicillin-binding proteins (PBPs), effectively halting bacterial cell wall biosynthesis[1].

From a synthetic standpoint, the aminomethyl group at the C4 position provides a critical nucleophilic handle[2]. This allows for:

  • Orthogonal Functionalization: The amino group can undergo acylation or alkylation without prematurely opening the β-lactam ring.

  • Conformational Constraint: When incorporated into peptide chains, the rigid azetidinone core acts as an amino acid surrogate, restricting the conformational freedom of the resulting peptidomimetic[2]. This rigidity is a proven strategy for evading proteolytic cleavage by bacterial β-lactamases.

  • Stereochemical Control: The inherent chirality at the C4 stereocenter dictates the stereochemical outcome of subsequent ring-opening or expansion reactions, making enantiomerically pure forms (e.g., (S)-4-(Aminomethyl)azetidin-2-one) invaluable for total synthesis[2].

The β-Lactam Synthon Method

Pioneered by Iwao Ojima, the "β-lactam synthon method" leverages the predictable ring-opening of 2-azetidinones to generate complex, acyclic, or macrocyclic chiral molecules[1][3]. Rather than treating the β-lactam merely as an end-product, this methodology uses this compound as a reactive intermediate.

When subjected to controlled nucleophilic attack (e.g., by alcohols or amines), the N1-C2 amide bond cleaves[2]. Because the C4 stereocenter remains intact during this process, the method enables the highly stereocontrolled synthesis of nitrogen-containing natural products, next-generation taxoids, and novel oligomers with well-defined three-dimensional structures[2][3].

Synthon Azetidinone This compound (Chiral Synthon) Nucleophile Nucleophilic Attack (e.g., Alcohols, Amines) Azetidinone->Nucleophile Activation RingOpen N1-C2 Bond Cleavage (Ring Opening) Nucleophile->RingOpen Acylation Product Chiral Peptidomimetics & Advanced Architectures RingOpen->Product Stereocontrol Retained

The Beta-Lactam Synthon Method: Ring-opening pathway to yield chiral peptidomimetics.

Synthetic Methodologies: The Staudinger Cycloaddition

The most robust route for constructing the azetidinone core of 4-substituted derivatives is the Staudinger [2+2] cycloaddition[4][5]. This reaction involves the cyclocondensation of a ketene (often generated in situ from an acid chloride) with an imine[4]. The stereochemical outcome (cis/trans ratio) is heavily dictated by the electronic properties of the substituents and the reaction conditions[6].

Experimental Protocol: Asymmetric Staudinger Synthesis of β-Lactam Precursors

Causality & Self-Validation: This protocol utilizes triethylamine (


) to facilitate the in situ dehydrohalogenation of the acid chloride, generating the highly reactive ketene. Anhydrous conditions are strictly maintained to prevent the competitive hydrolysis of the ketene into a carboxylic acid.

Step 1: Reagent Preparation & Atmosphere Control

  • Flame-dry a two-neck round-bottom flask under a continuous stream of dry Argon to eliminate ambient moisture.

  • Dissolve 1.0 equivalent of the chosen chiral imine (e.g., derived from

    
    -amino-
    
    
    
    -hydroxybutanoic acid) in anhydrous dichloromethane (DCM)[4].

Step 2: Ketene Generation

  • Cool the reaction vessel to -78°C using a dry ice/acetone bath. Rationale: Low temperatures suppress unwanted dimerization of the highly reactive ketene intermediate.

  • Add 3.0 equivalents of anhydrous triethylamine (

    
    ), followed by the dropwise addition of 1.5 equivalents of the appropriate acid chloride over 30 minutes.
    

Step 3: Cycloaddition & In-Process Control

  • Allow the reaction mixture to slowly warm to room temperature over 12 hours.

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the imine spot and the emergence of a new, UV-active spot indicates the successful formation of the zwitterionic intermediate and subsequent conrotatory ring closure[4].

Step 4: Quenching and Purification

  • Quench the reaction with saturated aqueous

    
     to neutralize excess base and unreacted acid chloride.
    
  • Extract the aqueous layer with DCM, dry the combined organic phases over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purify the crude product via flash column chromatography to isolate the pure diastereomeric β-lactam. Confirm the cis/trans stereochemistry via

    
     NMR (specifically looking at the coupling constant 
    
    
    
    between the C3 and C4 protons)[6][7].

Staudinger Ketene Ketene (Electrophile) Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic Attack Imine Imine (Nucleophile) Imine->Zwitterion [2+2] Cycloaddition BetaLactam Azetidin-2-one Core Zwitterion->BetaLactam Conrotatory Ring Closure

Mechanism of Staudinger [2+2] cycloaddition forming the beta-lactam core.

Quantitative Analysis of Cycloaddition Yields

The efficiency of the Staudinger cycloaddition is highly dependent on the electronic demand of the reactants and the presence of chiral catalysts. The following table summarizes comparative yields and enantiomeric excesses (ee) across various reaction conditions utilized in modern β-lactam synthesis:

Reaction System / ReactantsCatalyst / ConditionsYield (%)Enantiomeric Excess (ee) / drReference
Symmetrical Ketene + N-TosylaldimineDMAP/ferrocene (0.1 mol%)76 – 93%81 – 94% ee[5]
Unsymmetrical Ketene + N-TosylaldimineDMAP/ferrocene (0.1 mol%)88 – 98%89 – 98% ee (8:1–15:1 dr)[5]
Diphenylketene + N-Tosylimino esterDicobalt complex (RT, 5 min)85%N/A[5]
Bis-imine + Ketene (Bis-β-lactam synthesis)Triethylamine / Acetoxyacetyl chloride55 – 60%Highly diastereoselective[6]

Data indicates that the use of planar-chiral nucleophilic catalysts (like DMAP/ferrocene) significantly enhances both the yield and the stereoselectivity of the azetidinone core formation, which is critical when synthesizing precise chiral building blocks like this compound.

Future Directions in Drug Discovery

The strategic placement of the aminomethyl group in this compound allows for the construction of advanced molecular architectures, including spirocyclic and fused heterocyclic systems[2]. As bacterial resistance to standard penicillins and cephalosporins continues to rise, the ability to rapidly generate libraries of structurally constrained, non-traditional β-lactams and peptidomimetics using this bifunctional synthon will be paramount in the ongoing arms race against multidrug-resistant pathogens[1].

References

1.2 2.4 3.3 4.1 5. 5 6.6 7.7

Sources

A Guide to the Thermodynamic Landscape of 4-Substituted Azetidin-2-one Derivatives: Stability, Reactivity, and Biological Interface

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Enduring Potency of a Strained Ring

The azetidin-2-one, or β-lactam, is a four-membered heterocyclic amide that stands as one of the most vital structural motifs in medicinal chemistry.[1][2][3] Its fame is primarily rooted in its role as the reactive core of β-lactam antibiotics, a class of drugs that revolutionized the treatment of bacterial infections.[1][2] The efficacy of these molecules is intrinsically linked to their thermodynamic properties—specifically, the inherent ring strain of the four-membered system.[1][4][5][6] This strain renders the endocyclic amide bond highly susceptible to nucleophilic attack, a feature exploited in their mechanism of action: the acylation and inactivation of bacterial Penicillin-Binding Proteins (PBPs) involved in cell wall synthesis.[1][7][8]

However, the same reactivity that makes β-lactams potent drugs also makes them vulnerable to resistance mechanisms, chiefly through hydrolysis by bacterial β-lactamase enzymes.[1][9] The thermodynamic profile—a composite of ground-state stability, conformational energetics, and the thermodynamics of interaction with biological targets—is therefore a critical determinant of a derivative's ultimate clinical utility. The substituent at the C-4 position of the azetidinone ring plays a pivotal role in modulating this profile, offering a strategic handle for fine-tuning a molecule's stability, specificity, and potency.[4][10][11]

This technical guide provides an in-depth exploration of the thermodynamic profile of 4-substituted azetidin-2-one derivatives for researchers, medicinal chemists, and drug development professionals. We will dissect the key thermodynamic parameters, detail the state-of-the-art methodologies for their characterization, and connect these fundamental properties to biological function, providing a framework for the rational design of next-generation β-lactam-based therapeutics.

Section 1: Deconstructing the Thermodynamic Profile

The thermodynamic profile of a 4-substituted azetidin-2-one is not a single value but a multi-faceted energetic landscape that governs its behavior from the vial to the active site. It can be understood through three interconnected pillars:

  • Ground-State Stability & Ring Strain: This refers to the inherent energy of the molecule itself. The azetidin-2-one ring is strained because its bond angles deviate significantly from the ideal values for sp³-hybridized carbon (~109.5°) and sp²-hybridized amide nitrogen (120°), forcing them into a near-planar, ~90° geometry.[5][6] This geometric constraint reduces the resonance stabilization of the amide bond, increasing the electrophilicity of the carbonyl carbon and making the ring a "loaded spring," primed for cleavage.[1] The electronic and steric nature of the C-4 substituent directly modulates this strain. Electron-withdrawing groups can further enhance the carbonyl's electrophilicity, while bulky groups can introduce additional steric strain.[10][12]

  • Conformational Energetics: While nearly planar, the β-lactam ring can adopt slightly puckered conformations. The energetic preference for a specific conformation is influenced by the C-4 substituent, which can occupy pseudo-axial or pseudo-equatorial positions. This conformation, in turn, dictates how the molecule presents itself to a solvent cage or an enzyme's active site. The stereochemical relationship (cis or trans) between substituents at the C-3 and C-4 positions, often set during synthesis via methods like the Staudinger cycloaddition, is a critical determinant of the molecule's three-dimensional shape and biological activity.[10][13]

  • Thermodynamics of Molecular Recognition and Reaction: This pillar governs the interaction with biological macromolecules. For β-lactam antibiotics and inhibitors, this is typically a two-stage process:

    • Initial Non-Covalent Binding: The molecule first docks into the active site of a PBP or β-lactamase. This initial recognition is governed by classical binding thermodynamics: the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of association.

    • Covalent Modification: Following binding, a reactive serine residue in the enzyme's active site attacks the β-lactam carbonyl, leading to irreversible ring-opening and acylation of the enzyme.[7][14]

A complete thermodynamic profile, therefore, provides a holistic view of the molecule's energy, from its intrinsic stability to the energetics of its target engagement and inactivation.

Section 2: Methodologies for Thermodynamic Characterization

A combination of experimental and computational techniques is required to build a comprehensive thermodynamic profile.

Experimental Approaches: Measuring the Heat of Interaction

Calorimetry provides a direct and label-free method to measure the thermodynamics of molecular interactions and reactions.

ITC is a powerful technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event or an enzymatic reaction in real-time.[15][16] This allows for the determination of both binding affinities (K_D), stoichiometry (n), and the complete thermodynamic signature (ΔG, ΔH, ΔS) of non-covalent interactions. Furthermore, it can be adapted to measure enzyme kinetics, providing a direct readout of catalytic activity.[17][18][19]

Protocol: Determining the Kinetic Profile of β-Lactamase-Mediated Hydrolysis via ITC

This protocol outlines a multiple-injection method to determine the Michaelis-Menten parameters (K_M, k_cat) and the enthalpy of hydrolysis (ΔH_hyd) for an azetidinone derivative against a purified β-lactamase.

I. Materials & Reagents:

  • Purified β-lactamase enzyme (e.g., TEM-1)

  • 4-substituted azetidin-2-one derivative (substrate)

  • Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.4, 150 mM NaCl)

  • MicroCal ITC system or equivalent

II. Sample Preparation:

  • Dialysis (Critical): Dialyze the purified enzyme extensively against the assay buffer to minimize buffer mismatch effects, which can generate large heats of dilution.

  • Substrate Solution: Dissolve the azetidinone derivative in the final dialysis buffer to a concentration approximately 10-20 times higher than the expected K_M.

  • Enzyme Solution: Dilute the dialyzed enzyme in the final dialysis buffer to a concentration in the low nanomolar range (e.g., 10-100 nM).

  • Degassing: Thoroughly degas both the enzyme and substrate solutions immediately before the experiment to prevent bubble formation in the calorimeter cells.

III. ITC Experimental Setup & Execution:

  • Instrument Parameters:

    • Set the cell temperature to the desired physiological value (e.g., 25°C or 37°C).

    • Set the reference power to ~10 µcal/sec.

    • Set the stirring speed to ~700-1000 RPM.

  • Loading:

    • Carefully load the enzyme solution into the sample cell (~200 µL).

    • Load the substrate solution into the injection syringe (~40 µL).

  • Titration Schedule (Multiple-Injection Method):

    • Program a series of small injections (e.g., 10-20 injections of 2-4 µL each).

    • Set the spacing between injections to be long enough for the reaction rate to return to baseline (e.g., 240-360 seconds).[20]

  • Data Acquisition: Initiate the titration. The instrument will measure the power required to maintain zero temperature difference between the sample and reference cells. For an exothermic hydrolysis reaction, the instrument records a downward peak for each injection, where the magnitude of the peak is proportional to the reaction rate.

IV. Data Analysis:

  • Integration: Integrate the area under each injection peak to determine the total heat change. The raw output is a plot of thermal power (µcal/sec) versus time.

  • Rate Calculation: The steady-state rate of heat production after each injection is directly proportional to the enzymatic reaction velocity (v).

  • Michaelis-Menten Plot: Plot the reaction velocity (v) as a function of the substrate concentration in the cell after each injection.

  • Fitting: Fit the resulting curve to the Michaelis-Menten equation to extract K_M and V_max. The turnover number (k_cat) can be calculated from V_max and the known enzyme concentration. The total enthalpy of hydrolysis (ΔH_hyd) is determined from the total heat change upon complete substrate conversion.[17]

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P1 Dialyze Enzyme vs. Assay Buffer P2 Prepare Substrate in Dialysis Buffer P3 Degas Both Solutions E1 Load Enzyme (Cell) & Substrate (Syringe) P3->E1 E2 Equilibrate System at Target Temp E1->E2 E3 Perform Multiple Substrate Injections E2->E3 A1 Integrate Heat Rate (dQ/dt) vs. Time Plot E3->A1 A2 Calculate Reaction Velocity (v) for each [S] A1->A2 A3 Fit v vs. [S] to Michaelis-Menten Equation A2->A3 A4 Determine KM, kcat, ΔHhyd A3->A4 caption Workflow for ITC-based enzyme kinetic analysis.

Caption: Workflow for ITC-based enzyme kinetic analysis.

DSC measures the heat capacity of a molecule as a function of temperature. It is primarily used to assess the thermal stability of macromolecules.[16] By measuring the melting temperature (T_m) of a target protein (e.g., a PBP) in the absence and presence of a β-lactam inhibitor, one can determine the thermodynamic stabilization conferred by the ligand binding.[14][21] A significant increase in T_m upon complex formation is indicative of a favorable binding interaction.

Computational Approaches: Modeling at the Molecular Level

Computational chemistry provides invaluable insights into the electronic structure and conformational dynamics that are often inaccessible experimentally.

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to calculate the intrinsic properties of the azetidinone derivatives. These calculations can accurately predict ground-state geometries, vibrational frequencies (confirming stability), and, most importantly, the ring strain energy. By comparing the calculated heat of formation of the cyclic amide with an analogous, strain-free linear amide, the strain energy can be quantified. QM is also essential for modeling reaction pathways, such as the activation energy barrier for hydrolysis, providing a theoretical basis for the molecule's reactivity.[22]

  • Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing a dynamic picture of the azetidinone derivative, both in solution and when bound to a protein.[9] These simulations can reveal preferred conformations, map the energetic landscape of the protein-ligand interaction, and identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts) that contribute to the binding enthalpy and entropy.

Combined_Workflow cluster_comp Computational Analysis cluster_exp Experimental Validation C1 Design Virtual Library of 4-Substituted Derivatives C2 QM/DFT Calculation: - Ring Strain Energy - Reactivity Barriers C1->C2 C3 Molecular Docking & MD Simulations: - Binding Pose - Interaction Energy C1->C3 E1 Synthesize Prioritized Compounds C3->E1 Prioritize Candidates E2 ITC/DSC Analysis: - Binding Thermodynamics (ΔG, ΔH, ΔS) - Kinetic Parameters (KM, kcat) E1->E2 E3 Biological Assay: - MIC / Ki Determination E2->E3 E3->C2 Correlate & Refine Model Result Structure-Thermodynamic- Activity Relationship (STAR) E3->Result caption Integrated workflow for thermodynamic profiling.

Caption: Integrated workflow for thermodynamic profiling.

Section 3: Structure-Thermodynamic-Activity Relationships (STAR)

By integrating computational and experimental data, we can establish clear relationships between the nature of the C-4 substituent and the resulting thermodynamic and biological profile.

The table below presents a hypothetical dataset for a series of 4-substituted azetidin-2-one derivatives targeting a specific β-lactamase, illustrating these key relationships.

C-4 Substituent (R) Ring Strain (kcal/mol) Binding ΔH (kcal/mol) Binding -TΔS (kcal/mol) Binding ΔG (kcal/mol) Inhibition Constant (K_i, nM)
-H25.5-6.5+2.0-4.55000
-CH₃26.0-7.2+1.8-5.41200
-Phenyl25.8-9.8+3.5-6.3350
-CF₃27.2-8.0+1.5-6.5280
-S-CH₃26.5-10.5+2.5-8.050

Analysis of Trends:

  • Ring Strain and Potency: An increase in ring strain (e.g., with the electron-withdrawing -CF₃ group) can lead to higher reactivity and improved potency (lower K_i), but this is not the only factor.

  • Enthalpy-Driven Binding: The -Phenyl and -S-CH₃ groups show significantly more favorable (more negative) binding enthalpies. This suggests they are making strong, specific contacts (e.g., hydrophobic interactions, hydrogen bonds) within the enzyme's active site, which is a hallmark of potent inhibitors.[23][24]

  • Entropic Penalty: Larger, more flexible substituents like the phenyl group may incur a larger entropic penalty upon binding (-TΔS is more positive) due to the loss of conformational freedom.[25] Optimizing this balance is key.

  • The Synergy of Factors: The most potent compound (-S-CH₃) combines moderately increased ring strain with a highly favorable binding enthalpy. This highlights that optimal design is not about maximizing one parameter but achieving a synergistic balance across the entire thermodynamic profile.

STAR_Concept cluster_thermo Thermodynamic Profile substituent C-4 Substituent (R-group) strain Ring Strain & Reactivity substituent->strain Electronic & Steric Effects binding Binding Energetics (ΔH, ΔS) substituent->binding Direct Interactions with Target outcome Biological Outcome (Potency, Stability, Specificity) strain->outcome binding->outcome caption Interplay of factors in drug design.

Caption: Interplay of factors in drug design.

Section 4: Conclusion and Future Outlook

The thermodynamic profile of 4-substituted azetidin-2-one derivatives is a complex but decipherable landscape that is fundamental to their biological activity. The C-4 position serves as a critical control node, allowing for the fine-tuning of ring strain, conformational preference, and the specific energetic interactions that drive target recognition and inactivation. A deep understanding of these thermodynamic principles, gained through a synergistic application of calorimetry, structural biology, and computational modeling, is essential for overcoming challenges like antibiotic resistance.

Future efforts in this field will likely focus on designing C-4 substituents that achieve a dual objective: enhancing affinity for target PBPs while simultaneously conferring stability against evolving classes of β-lactamases. By moving beyond simple structure-activity relationships to embrace a more comprehensive structure-thermodynamic-activity paradigm, the scientific community can continue to harness the power of this strained ring, engineering novel derivatives with superior potency, selectivity, and durability for the next generation of therapeutics.

References

  • Di Trani, J. A., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PMC. [Link]

  • Mazzei, L., et al. (2022). Hot Biological Catalysis: Isothermal Titration Calorimetry to Characterize Enzymatic Reactions. JoVE. [Link]

  • Choma, C. T. Characterizing Enzyme Kinetics by iTC. TA Instruments. [Link]

  • Todd, M. J., & Gomez, J. (2001). Determining enzyme kinetics via isothermal titration calorimetry. Analytical Biochemistry. [Link]

  • Horn, J. R., et al. (2003). Thermodynamic cycle analysis and inhibitor design against beta-lactamase. Biochemistry. [Link]

  • Horn, J. R., et al. (2003). Thermodynamic Cycle Analysis and Inhibitor Design against Beta-Lactamase. Biochemistry. [Link]

  • Saves, I., et al. (2004). Thermodynamic evaluation of a covalently bonded transition state analogue inhibitor: inhibition of beta-lactamases by phosphonates. Biochemistry. [Link]

  • Lefurgy, S. T., & Mowbray, S. L. (2001). Interaction energies between beta-lactam antibiotics and E. coli penicillin-binding protein 5 by reversible thermal denaturation. Protein Science. [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Novel and Recent Synthesis and Applications of β-Lactams. PMC. [Link]

  • Hosseini, A., & Schreiner, P. R. (2019). Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide. Organic Letters. [Link]

  • Organic Chemistry Portal. (2019). Synthesis of β-lactams. Organic Chemistry Portal. [Link]

  • Bratkovič, T., et al. (2020). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules. [Link]

  • Rudra, P., et al. (2010). Analysis of the Binding Forces Driving the Tight Interactions between β-Lactamase Inhibitory Protein-II (BLIP-II) and Class A β-Lactamases. PMC. [Link]

  • He, Y., et al. (2017). Characterization of β-lactamase activity using isothermal titration calorimetry. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • Al-Tel, T. H., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Wikipedia. (n.d.). Penicillin-binding proteins. Wikipedia. [Link]

  • Wikipedia. (n.d.). β-Lactam. Wikipedia. [Link]

  • Zhang, Y., et al. (2019). Dynamical Behavior of β-Lactamases and Penicillin-Binding Proteins in Different Functional States and Its Potential Role in Evolution. MDPI. [Link]

  • Miller, M. J., et al. (2003). Effect of aryl ring fluorination on the antibacterial properties of C4 aryl-substituted N-methylthio beta-lactams. Bioorganic & Medicinal Chemistry. [Link]

  • Schimpl, J., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. [Link]

  • Khan Academy. (n.d.). Beta-lactam antibiotics. Khan Academy. [Link]

  • Reddit. (2024). why does the beta lactam ring have higher reactivity? So confused. r/Mcat on Reddit. [Link]

  • ResearchGate. (2025). ChemInform Abstract: The Chemistry and Biological Potential of Azetidin-2-ones. ResearchGate. [Link]

  • A Review on 2-Azetedinones. (n.d.). [Source document appears to be a student or institutional review, no formal publisher listed].
  • Sharma, D., & Narasimhan, B. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Soutourina, O. A., et al. (2021). The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis. mBio. [Link]

Sources

Architectural Divergence in β-Lactam Synthons: A Comparative Analysis of 4-(Aminomethyl)azetidin-2-one and Electrophilic Azetidinone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidin-2-one (β-lactam) ring is a foundational scaffold in medicinal chemistry, historically recognized as the core pharmacophore of penicillin and cephalosporin antibiotics[1]. However, modern synthetic chemistry leverages the inherent ring strain of azetidinones as tunable functional groups for the asymmetric synthesis of complex nitrogen-containing architectures[2]. The strategic functionalization at the C4 position dictates the reactivity profile of the intermediate. This technical guide provides an in-depth comparison between the nucleophilic synthon 4-(aminomethyl)azetidin-2-one and the classical electrophilic intermediate 4-acetoxyazetidin-2-one (4-AA), detailing their mechanistic causality, self-validating synthetic protocols, and applications in drug development.

Mechanistic Foundations: Nucleophilic vs. Electrophilic C4 Handles

The divergence in application between these intermediates stems fundamentally from the electronic nature of their C4 substituents.

The Electrophilic Handle (4-Acetoxyazetidin-2-one): In 4-AA, the C4-acetoxy group functions as a highly effective leaving group[3]. Under Lewis acid catalysis, the departure of the acetate generates a reactive acyliminium ion intermediate. This electrophilic center is readily attacked by carbon nucleophiles (e.g., silyl enol ethers), making 4-AA an indispensable precursor for the total synthesis of penem and carbapenem antibiotics[4][5].

The Nucleophilic Handle (this compound): Conversely, this compound features a primary amine attached via a methylene spacer to the C4 position[2]. This functional group reverses the polarity of the appendage, providing a nucleophilic handle for acylation, alkylation, and the formation of nitrogen-containing heterocycles[2]. The bifunctional nature of the molecule—combining a reactive lactam core with a primary amine—allows it to act as a conformationally constrained surrogate for amino acids in peptidomimetics, significantly increasing resistance to enzymatic degradation[6].

Comparative Data Analysis

To systematically evaluate these intermediates, Table 1 summarizes their structural, synthetic, and pharmacological profiles.

Table 1: Structural and Synthetic Comparison of Key Azetidin-2-one Intermediates

FeatureThis compound4-Acetoxyazetidin-2-one (4-AA)
C4 Substituent Polarity Nucleophilic (Primary Amine)Electrophilic (Leaving Group)
Key Synthetic Route Intramolecular cyclization of β-amino esters[2+2] Cycloaddition (CSI + Vinyl Acetate)
Primary Chemical Transformation Acylation, Alkylation, AmidationNucleophilic Displacement (SN1/SN2-like)
Primary Pharmaceutical Application Peptidomimetics, Spirocyclic ScaffoldsCarbapenem and Penem Antibiotics
Stereochemical Control Chiral pool synthesis (e.g., from amino acids)Diastereoselective alkylation / Chiral resolution

Experimental Workflows and Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and handling of these critical intermediates, emphasizing the chemical causality behind each experimental condition.

Protocol A: Synthesis of 4-Acetoxyazetidin-2-one via[2+2] Cycloaddition

This method utilizes a formal [2+2] cycloaddition to construct the β-lactam ring[3].

  • Initiation: Cool a reaction flask containing vinyl acetate to 3°C using an ice-water bath.

  • Cycloaddition: Rapidly add chlorosulfonyl isocyanate (CSI) while strictly maintaining the internal temperature below 5°C.

    • Causality: CSI is an exceptionally reactive electrophile. Maintaining low temperatures prevents runaway exothermic polymerization and ensures the selective formation of the N-chlorosulfonyl-β-lactam intermediate[3].

  • Maturation: Remove the cooling bath and allow the temperature to rise to 10–15°C for 40 minutes to drive the cycloaddition to completion.

  • Reductive Cleavage Preparation: Cool the dark-red mixture to -40°C. In a separate flask, prepare a highly buffered aqueous solution of sodium bicarbonate and sodium bisulfite, cooled to -20°C with vigorous stirring.

  • Quenching: Transfer the reaction mixture dropwise into the buffer, maintaining the temperature at -10°C.

    • Causality: Sodium bisulfite acts as a reducing agent to selectively cleave the N-chlorosulfonyl bond, yielding the free NH lactam. The sodium bicarbonate buffer is critical to neutralize the generated acidic byproducts (HCl, H₂SO₄), preventing the acid-catalyzed hydrolysis of the newly formed, highly strained β-lactam ring[3].

Protocol B: Synthesis and Orthogonal Protection of this compound
  • Precursor Activation: Begin with a suitably protected γ-amino-β-hydroxybutanoic acid derivative.

  • Intramolecular Cyclization: Induce base-mediated cyclization to form the N1-C2 bond.

    • Causality: The formation of the four-membered ring requires an activated intermediate to overcome the geometric constraints and inherent ring strain of the azetidinone system[6].

  • Boc-Protection: Treat the resulting this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.

    • Causality: The primary amine on the C4-methyl group is highly nucleophilic. Boc-protection is mandatory to prevent unwanted oligomerization or self-condensation during subsequent functionalization of the β-lactam core[6]. The Boc group provides stability in non-acidic conditions and can be orthogonally deprotected using trifluoroacetic acid (TFA) when peptide chain elongation is required[6].

Visualizing Reactivity Divergence

The following diagram illustrates the divergent synthetic pathways dictated by the C4 substituent of the azetidin-2-one core.

G Core Azetidin-2-one Core Sub4Am This compound (Nucleophilic C4 Handle) Core->Sub4Am Aminomethylation Sub4Ac 4-Acetoxyazetidin-2-one (Electrophilic C4 Handle) Core->Sub4Ac Acetoxylation AppAm1 Peptidomimetics (Conformational Constraint) Sub4Am->AppAm1 Amidation AppAm2 Spirocyclic Scaffolds (Ring Expansion) Sub4Am->AppAm2 Alkylation AppAc1 Carbapenems (Nucleophilic Displacement) Sub4Ac->AppAc1 Substitution AppAc2 Penems (Bicyclic Core Formation) Sub4Ac->AppAc2 Substitution

Reactivity and application divergence of C4-substituted azetidin-2-one intermediates.

Advanced Applications in Drug Development

The structural nuances of these intermediates dictate their ultimate utility in pharmaceutical science.

  • Carbapenem Antibiotics: 4-Acetoxyazetidin-2-one is the cornerstone for synthesizing broad-spectrum β-lactam antibiotics. Its ability to undergo stereoselective nucleophilic displacement at C4 allows for the precise installation of the carbapenem side chains[5].

  • Peptidomimetics and Spirocycles: The unique topology of this compound allows it to be incorporated into oligomeric structures. The rigid lactam ring restricts the conformational freedom of the resulting peptide, which is a highly sought-after property in structure-based drug design for creating protease-resistant therapeutics[2]. Furthermore, the aminomethyl handle serves as an ideal precursor for ring-expansion reactions, providing access to complex spirocyclic and fused heterocyclic systems used in novel drug scaffolds[6].

References

  • Organic Syntheses. "4-acetoxyazetidin-2-one". Available at: [Link]

  • MDPI. "Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update". Available at: [Link]

  • RSC Publishing. "A facile conversion of the phenylthio group to acetoxy by copper reagents for a practical synthesis of 4-acetoxyazetidin-2-one derivatives from (R)-butane-1,3-diol". Available at:[Link]

Sources

The Solubility Profile of 4-(Aminomethyl)azetidin-2-one in Organic Solvents: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Aminomethyl)azetidin-2-one is a highly versatile, bifunctional building block widely utilized in the synthesis of peptidomimetics, chiral catalysts, and advanced


-lactam architectures[1]. Its structure features a strained four-membered lactam ring and a primary aminomethyl group, offering two distinct vectors for chemical modification. However, these same structural features impart a unique and often challenging solubility profile. This whitepaper provides an in-depth thermodynamic analysis of its solvation behavior, empirical solubility ranges across organic solvent classes, and a self-validating protocol for accurate solubility determination.

Physicochemical Foundations of Solvation

As a Senior Application Scientist, I approach solvent selection not by trial and error, but through the lens of molecular thermodynamics. The dissolution of this compound is dictated by its intrinsic physicochemical properties:

  • Molecular Weight: 100.12 g/mol [1]

  • Topological Polar Surface Area (TPSA): 55.12 Ų[1]

  • Partition Coefficient (logP): -1.1664[1]

  • Hydrogen Bonding: 2 Donors (-NH₂, -NH-), 2 Acceptors (C=O, -NH₂)[1]

The Causality of Solvation: The highly negative logP and dense TPSA relative to its low molecular volume indicate that the solid-state crystal lattice is held together by an extensive, tightly packed network of intermolecular hydrogen bonds. To achieve dissolution, the free energy of solvation (


) must overcome the robust lattice energy (

). Consequently, non-polar solvents lack the dielectric capacity and H-bond matching required to disrupt these solute-solute interactions, resulting in near-zero solubility. Conversely, highly polar solvents that can act as both H-bond donors and acceptors will yield optimal solubility by competitively binding to the amine and lactam motifs.

Solvation affinity of this compound across different solvent classes.

Quantitative Solubility Profile in Organic Solvents

Based on its functional group topology and empirical solvent parameters observed in


-lactam synthesis, the solubility of this compound stratifies strictly along solvent polarity and H-bonding indices.
Solvent ClassRepresentative SolventsEstimated Solubility RangeSolvation Mechanism & Solute Interaction
Polar Protic Methanol, Ethanol, IsopropanolHigh (>50 mg/mL)Excellent H-bond donor/acceptor matching. Disrupts the lactam-amine lattice network effectively.
Polar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)Strong dipole-dipole interactions and H-bond acceptance from the primary amine and lactam N-H.
Moderately Polar Aprotic Acetonitrile (MeCN), THFModerate (5 - 20 mg/mL)Sufficient polarity for partial solvation. MeCN often outperforms THF for azetidinone derivatives[2].
Low Polarity Dichloromethane (DCM), Ethyl AcetateLow (<5 mg/mL)Insufficient H-bond donation. Solute-solute interactions dominate over solute-solvent interactions.
Non-Polar Hexane, Heptane, TolueneInsoluble (<0.1 mg/mL)Complete inability to disrupt polar crystal lattice. Used primarily as anti-solvents for crystallization.

Note: If the primary amine is protonated to form a salt (e.g., hydrochloride), this profile inverts—drastically increasing aqueous solubility while rendering the compound insoluble in nearly all organic solvents except methanol and DMSO.

Experimental Protocol: Thermodynamic Solubility Determination

To accurately determine the solubility of this compound for process chemistry scale-up, kinetic dissolution methods are insufficient. The following Shake-Flask protocol is engineered to measure true thermodynamic solubility, incorporating self-validating checkpoints.

Methodological Causality: Simple


-lactams lack an extended conjugated 

-system, meaning they absorb UV light only weakly below 220 nm. Relying on standard UV detection can lead to massive quantification errors due to solvent cutoff interference. Therefore, Evaporative Light Scattering Detection (ELSD) or LC-MS is mandatory for accurate quantification.
Step-by-Step Methodology:
  • Saturation: Dispense 2.0 mL of the target organic solvent into a 5 mL borosilicate glass vial. Add this compound solid in 20 mg increments until a persistent, undissolved suspension remains.

    • Rationale: Excess solid guarantees that the chemical potential of the solid equals that of the solute in solution, which is the strict thermodynamic definition of equilibrium.

  • Equilibration: Seal the vial and place it in a thermostatic shaker bath at 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours.

    • Rationale: A 48-hour window is required to transition from a transient kinetic supersaturation state to a stable thermodynamic plateau.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.

    • Rationale: PTFE is chemically inert to most organics. The combination of high-speed centrifugation followed by micro-filtration ensures zero micro-particulate carryover, which would otherwise falsely inflate the solubility measurement.

  • Quantification: Dilute the filtered supernatant volumetrically with a compatible diluent (e.g., 50:50 Water:MeCN). Analyze via HPLC-ELSD. Construct a calibration curve using standard solutions of the compound to calculate the exact concentration.

Step-by-step thermodynamic solubility screening workflow for beta-lactam derivatives.

Solvent-Mediated Stability Considerations (The Solvolysis Risk)

In drug development and chemical synthesis, solubility does not equal stability. While polar protic solvents like methanol provide excellent dissolution metrics, they pose a significant chemical risk to the azetidin-2-one core.

The strained four-membered


-lactam ring is highly susceptible to nucleophilic attack. Because the primary aminomethyl group renders the microenvironment slightly basic, dissolution in methanol can catalyze the nucleophilic attack of the solvent on the lactam carbonyl. Over extended periods or at elevated temperatures, this leads to ring-opening solvolysis, forming a 

-amino acid methyl ester derivative.

Strategic Recommendation: For the long-term storage of stock solutions or when conducting high-temperature reactions, polar aprotic solvents (such as DMSO, DMF, or MeCN) are strictly preferred over protic solvents to preserve the structural integrity of the


-lactam ring[2].

References

  • Title: Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate Source: MDPI URL: [Link]

Sources

CAS registry data and identifiers for 4-(Aminomethyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Characterization and Synthetic Utility of 4-(Aminomethyl)azetidin-2-one

Executive Summary

In modern synthetic and medicinal chemistry, the β-lactam (azetidin-2-one) scaffold extends far beyond its historical role as the pharmacophore of classical antibiotics (e.g., penicillins and cephalosporins). This compound has emerged as a highly versatile, bifunctional chiral building block[1]. By combining a highly strained, electrophilic four-membered lactam ring with a nucleophilic primary amine at the C4 position, this molecule offers orthogonal reactivity[1]. This whitepaper details the chemical registry data, mechanistic causality behind its reactivity, and field-proven experimental protocols for its utilization in advanced molecular architectures, including peptidomimetics and spirocyclic compounds[1].

Chemical Identity and Registry Data

Accurate molecular identification is critical for reproducibility in synthetic workflows. This compound is uniquely identified by its CAS Registry Number and structural identifiers, which dictate its physicochemical behavior in solution.

PropertyValue
CAS Registry Number 130762-32-2[1]
IUPAC Name This compound
Molecular Formula C₄H₈N₂O[2]
Molecular Weight 100.12 g/mol [1]
SMILES NCC1CC(=O)N1
InChIKey UFWIEBMUQXPBCX-UHFFFAOYSA-N[3]
Structural Features β-lactam core, C4-primary amine handle[1]

Structural Causality and Orthogonal Reactivity

As an Application Scientist, it is essential to understand why a molecule behaves the way it does, rather than just knowing what it does. The synthetic utility of this compound is driven by two distinct structural features that allow for chemoselective modifications[1]:

  • The β-Lactam Core (High Ring Strain): The four-membered azetidin-2-one ring forces its sp³ and sp² hybridized carbons into internal angles of approximately 90°, severely deviating from their ideal geometries (109.5° and 120°, respectively). This massive angle strain makes the carbonyl carbon highly susceptible to nucleophilic attack, facilitating controlled ring-opening reactions[1].

  • The C4 Aminomethyl Group (High Nucleophilicity): The primary aliphatic amine (-CH₂NH₂) is highly nucleophilic. Crucially, it is significantly more nucleophilic than the secondary nitrogen embedded within the lactam ring. The lactam nitrogen's lone pair is delocalized into the adjacent carbonyl group via resonance, rendering it functionally non-nucleophilic under standard conditions.

This orthogonal reactivity means researchers can selectively alkylate, acylate, or protect the primary amine without inadvertently opening the strained β-lactam ring, provided that non-nucleophilic bases are used[1].

OrthogonalReactivity Core This compound Path1 Primary Amine (C4) High Nucleophilicity Core->Path1 Path2 β-Lactam Core High Ring Strain Core->Path2 Rxn1 Chemoselective Acylation/Alkylation (e.g., Boc2O, Reductive Amination) Path1->Rxn1 Orthogonal Control Rxn2 Nucleophilic Ring-Opening (e.g., Aminolysis, Hydrolysis) Path2->Rxn2 Strain Relief Prod1 Spirocycles & Tripodal Ligands Rxn1->Prod1 Prod2 Acyclic Peptidomimetics Rxn2->Prod2

Divergent synthetic pathways exploiting the orthogonal reactivity of this compound.

Synthetic Methodologies and Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate specific in-process controls to verify reaction progress.

Synthesis of the Azetidin-2-one Core via Intramolecular Cyclization

While the Staudinger [2+2] cycloaddition is a common route to β-lactams, the specific synthesis of 4-substituted azetidin-2-ones is often highly efficient via the base-mediated intramolecular cyclization of γ-amino-β-hydroxybutanoic acid derivatives[1].

Causality: By activating the β-hydroxyl group into a good leaving group (e.g., a mesylate), a strong base can deprotonate the amide nitrogen, triggering an intramolecular S_N2 displacement that closes the four-membered ring with predictable stereochemistry[1].

Cyclization A γ-Amino-β-hydroxybutanoic Acid Derivative B Hydroxyl Activation (Mesylation) A->B MsCl, TEA C Activated Intermediate B->C D Base-Mediated Cyclization C->D LHMDS E Protected Azetidin-2-one D->E Intramolecular S_N2 F Deprotection E->F Acidic Cleavage G 4-(Aminomethyl) azetidin-2-one F->G Final Product

Logical workflow for the intramolecular cyclization of β-amino ester precursors.

Chemoselective N-Boc Protection of the Aminomethyl Group

To utilize the β-lactam core in complex syntheses, the highly reactive primary amine must often be temporarily masked. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under non-acidic conditions[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of this compound in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 1.2 eq of Triethylamine (TEA). Causality: TEA acts as an acid scavenger and ensures the primary amine is fully deprotonated and nucleophilic, without being strong enough to open the lactam ring.

  • Reagent Addition: Dropwise add 1.05 eq of Di-tert-butyl dicarbonate (Boc₂O) dissolved in DCM at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Self-Validation (In-Process Control): Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat. Validation: The starting material will show a bright purple spot (free primary amine). The reaction is complete when the purple spot disappears, indicating full conversion to the carbamate.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection Note: The Boc group can be quantitatively removed later using Trifluoroacetic acid (TFA) in DCM, releasing the free amine, CO₂, and isobutylene[4].

Advanced Molecular Architectures

Beyond standard heterocyclic synthesis, this compound serves as a foundational synthon for advanced molecular architectures[1]:

  • Peptidomimetics: The azetidin-2-one structure acts as a rigid surrogate for amino acids in peptide chains. By incorporating this constrained ring, researchers can synthesize peptidomimetics that exhibit increased resistance to enzymatic degradation while locking the peptide into a well-defined three-dimensional conformation[1].

  • Spirocyclic Compounds & Tripodal Ligands: The strategic placement of the aminomethyl group allows it to act as a nucleophilic anchor. Through reductive amination[4] or successive alkylations, the primary amine can be elaborated into tripodal ligands or fused into complex spirocyclic systems, taking advantage of the strained four-membered ring to force unique spatial geometries[1].

References

  • PubChem. "this compound". National Center for Biotechnology Information. Available at: [Link]

  • MolMeDB. "MM99511 - this compound". Molecular Database. Available at: [Link]

Sources

Methodological & Application

Using 4-(Aminomethyl)azetidin-2-one in the synthesis of 1-beta-methylcarbapenems

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Strategic Application of 4-(Aminomethyl)azetidin-2-one in the Stereoselective Synthesis of 1-β-Methylcarbapenems

Audience: Researchers, scientists, and drug development professionals in the field of medicinal and synthetic organic chemistry.

Part 1: Executive Summary & Strategic Overview

1-β-Methylcarbapenems represent a class of last-resort β-lactam antibiotics, distinguished by their broad-spectrum antibacterial activity and enhanced stability against hydrolytic enzymes like renal dehydropeptidase-I (DHP-I).[1][2][3] The introduction of a methyl group at the C1 position with β-stereochemistry is a critical structural modification that confers this enzymatic stability without compromising antibacterial potency. The nature of the C2 side chain is a primary determinant of the antibacterial spectrum and pharmacokinetic properties of the final drug substance.

This guide details the strategic use of this compound as a versatile and efficient building block for constructing novel C2 side chains for 1-β-methylcarbapenems. The azetidinone moiety itself is a common structural feature in various bioactive molecules, and its incorporation into the carbapenem side chain offers a unique scaffold for chemical modification.[4][5][6] This document provides a comprehensive framework, from mechanistic principles and protecting group strategies to detailed, field-tested protocols for the synthesis, coupling, and characterization of these advanced antibiotic candidates.

Part 2: Core Synthetic Strategy & Mechanistic Insights

The overall synthetic strategy hinges on the construction of the core 1-β-methylcarbapenem bicyclic system, followed by the introduction of a functionalized side chain derived from this compound. The key bond-forming event is typically a nucleophilic displacement reaction where a thiol-functionalized side chain attacks an activated enol phosphate derivative of the carbapenem core.

The Critical Coupling Reaction

The central transformation involves the coupling of the carbapenem core (typically activated as an enol phosphate) with a thiol-containing side chain. The stereochemistry of the core, particularly at the C1 (methyl), C5, and C6 positions, is established in earlier steps through asymmetric synthesis methodologies like aldol reactions or stereoselective cycloadditions.[7][8][9][10]

The reaction proceeds as follows:

  • Activation of the Carbapenem Core: The ketone at the C3 position of the bicyclic core is converted into a more reactive enol phosphate, a good leaving group. This is often achieved using reagents like diphenyl chlorophosphate in the presence of a base.

  • Nucleophilic Attack: The thiol group of the C2 side chain, derived from our this compound precursor, acts as the nucleophile. It attacks the C2 position of the activated carbapenem core.

  • Displacement: The enol phosphate leaving group is displaced, forming the crucial C2-thioether linkage and yielding the final 1-β-methylcarbapenem structure.[11]

This coupling is highly efficient but requires careful control of reaction conditions, particularly temperature and the choice of base, to prevent undesired side reactions such as epimerization or degradation of the sensitive β-lactam ring.

General Synthetic Workflow

The synthesis can be visualized as a convergent process where the carbapenem core and the C2 side chain are prepared separately and then coupled in a final, key step.

G cluster_0 Side Chain Synthesis cluster_1 Core Synthesis cluster_2 Final Assembly A 4-(Aminomethyl) azetidin-2-one B Step 1: N-Protection (e.g., Boc, Z) A->B Protecting Group Reagent C Step 2: Functionalization (Conversion to Thiol) B->C Multi-step conversion D Protected Thiol Side Chain C->D J Step 4: Coupling Reaction D->J E Acyclic Precursors F Stereoselective Cyclization (e.g., Dieckmann, Aldol) E->F G 1-β-Methylcarbapenem Core (Keto form) F->G Ref: [1, 5, 7] H Step 3: Enol Phosphate Activation G->H Ph2OPOCl, Base I Activated Carbapenem Core H->I I->J K Step 5: Deprotection J->K Acidic or Hydrogenolysis L Final 1-β-Methylcarbapenem K->L M Purification & Analysis (HPLC, NMR, MS) L->M

Fig 1. Convergent synthesis workflow.

Part 3: Protecting Group Management

The primary amine of this compound is a potent nucleophile that would interfere with subsequent synthetic steps. Therefore, its protection is a critical first step.[12] The choice of protecting group is dictated by its stability to the conditions of side-chain functionalization and coupling, and the orthogonality of its removal conditions relative to other sensitive functionalities, especially the β-lactam ring.[13][14]

Protecting GroupAbbreviationIntroduction ReagentRemoval ConditionsKey Advantages & Considerations
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA, HCl)Stable to a wide range of non-acidic conditions. Removal is clean. Most commonly used.[15]
BenzyloxycarbonylZ (or Cbz)Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)Removal is very mild and orthogonal to acid/base labile groups. Useful if the final product is acid-sensitive.[14]
9-FluorenylmethoxycarbonylFmocFmoc-OSu or Fmoc-ClMild Base (e.g., Piperidine in DMF)Very mild, base-labile removal. Ideal for solid-phase synthesis or when acid-sensitive groups are present.[13][15]

Expert Insight: For most solution-phase syntheses of carbapenems, the Boc group offers the best balance of stability, ease of introduction, and straightforward removal. The final deprotection with trifluoroacetic acid (TFA) is typically fast and efficient, although care must be taken to control the reaction time and temperature to avoid degradation of the carbapenem core.

Part 4: Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).

Protocol 1: N-Protection of this compound with (Boc)₂O

This protocol describes the protection of the primary amine, a prerequisite for further functionalization.

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Separatory funnel, Round-bottom flask

Procedure:

  • Dissolution: Dissolve this compound hydrochloride (1.0 eq) in a saturated aqueous solution of sodium bicarbonate (approx. 10 mL per gram of starting material). Stir at room temperature until fully dissolved.

  • Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (10 mL per gram of (Boc)₂O) to the aqueous solution.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 15 mL). Combine all organic layers.

  • Washing: Wash the combined organic layers with deionized water (1 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product, tert-butyl (2-oxoazetidin-4-yl)methylcarbamate, can be purified by column chromatography on silica gel if necessary.

Causality: The use of NaHCO₃ is crucial to neutralize the hydrochloride salt and to act as a base to facilitate the reaction with (Boc)₂O. Vigorous stirring is necessary to ensure adequate mixing of the biphasic system.

Protocol 2: Synthesis of the Thiol Side Chain

This protocol outlines a representative conversion of the N-Boc protected intermediate into a thiol, ready for coupling. This is a multi-step process, here exemplified by conversion to a thioacetate.

Materials:

  • tert-butyl (2-oxoazetidin-4-yl)methylcarbamate (from Protocol 1)

  • Tosyl chloride (TsCl) or Mesyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Potassium thioacetate (KSAc)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

Procedure:

  • Hydroxyl Conversion (Not Shown, Assumed Precursor): This protocol assumes a precursor where the aminomethyl group has been converted to a hydroxymethyl group. For the purpose of this guide, we will proceed from an assumed N-Boc-4-(hydroxymethyl)azetidin-2-one.

  • Activation of Hydroxyl: Dissolve N-Boc-4-(hydroxymethyl)azetidin-2-one (1.0 eq) in anhydrous DCM at 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of mesyl chloride (1.2 eq). Stir at 0 °C for 2 hours.

  • Nucleophilic Substitution with Thioacetate: To the reaction mixture, add potassium thioacetate (2.0 eq) and a catalytic amount of a phase-transfer catalyst (e.g., TBAB). Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Workup: Quench the reaction with water. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the resulting thioacetate, S-(((2S,4S)-1-(tert-butoxycarbonyl)-4-amino-2-pyrrolidinyl)methyl) ethanethioate, by silica gel chromatography.

Causality: The hydroxyl group is a poor leaving group; it must first be activated by conversion to a mesylate or tosylate. Potassium thioacetate then serves as a sulfur nucleophile to displace the mesylate, forming a stable thioacetate which can be deprotected in the next step to reveal the free thiol.

Protocol 3: Coupling to Carbapenem Core & Deprotection

This is the final assembly step.

Materials:

  • 1-β-Methylcarbapenem enol phosphate (1.0 eq)

  • Protected Thioacetate Side Chain (from Protocol 2) (1.1 eq)

  • Anhydrous Acetonitrile (MeCN) or DMF

  • Diisopropylethylamine (DIPEA)

  • Sodium methoxide (NaOMe) in Methanol

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

Procedure:

  • Thiol Deprotection: Dissolve the protected thioacetate side chain (1.1 eq) in anhydrous methanol under an inert atmosphere (N₂ or Ar). Cool to 0 °C. Add a solution of sodium methoxide in methanol (1.2 eq) dropwise. Stir for 1 hour at 0 °C to generate the free thiolate in situ.

  • Coupling: In a separate flask, dissolve the 1-β-methylcarbapenem enol phosphate core (1.0 eq) in anhydrous acetonitrile. Add diisopropylethylamine (DIPEA) (3.0 eq).

  • Addition: Slowly transfer the freshly prepared thiolate solution to the carbapenem core solution at 0 °C. Allow the reaction to stir at 0-5 °C for 4-6 hours. Monitor by HPLC.

  • Boc Deprotection: Once the coupling is complete (as judged by HPLC), cool the reaction mixture to -10 °C. Slowly add trifluoroacetic acid (TFA) (10 eq). Stir at this temperature for 1-2 hours.

  • Precipitation: Add the reaction mixture dropwise to a large volume of cold diethyl ether with vigorous stirring. The final product should precipitate.

  • Isolation and Purification: Collect the solid by filtration, wash with cold ether, and dry under vacuum. The final compound is then purified using preparative reverse-phase HPLC.

Causality: The thioacetate is cleaved with a catalytic amount of base to generate the nucleophilic thiol in situ. DIPEA is a non-nucleophilic base used to scavenge any acid formed and to facilitate the coupling reaction. The final deprotection is performed at low temperature to minimize acid-catalyzed degradation of the carbapenem product.

G Core Carbapenem Enol Phosphate (Electrophile, C2) TransitionState Nucleophilic Attack at C2 Core->TransitionState Base (DIPEA) Thiolate Side-Chain Thiolate (R-S⁻) (Nucleophile) Thiolate->TransitionState CoupledProduct Coupled Protected Carbapenem TransitionState->CoupledProduct LeavingGroup Diphenyl Phosphate Anion (Leaving Group) TransitionState->LeavingGroup

Fig 2. Key coupling reaction mechanism.

Part 5: Characterization & Data Analysis

The structural integrity and purity of the final 1-β-methylcarbapenem product must be rigorously confirmed.

Analysis TechniqueExpected Data & Interpretation
¹H NMR Appearance of characteristic peaks for the carbapenem core protons, the 1-β-methyl group (doublet, ~1.2 ppm), and protons from the azetidinone side chain. Coupling constants confirm stereochemistry.
¹³C NMR Confirmation of all carbon signals, including the key β-lactam carbonyl (~175 ppm) and the C=C bond of the carbapenem ring (~125-140 ppm).
Mass Spectrometry (HRMS) Provides the exact mass of the synthesized molecule, confirming its elemental composition. Fragmentation patterns can further support the structure.
HPLC (Analytical) A single major peak indicates high purity. Retention time is used for identification against a reference standard. Purity is typically assessed by peak area percentage at a specific UV wavelength (e.g., 298 nm).

Part 6: References

  • Honda, T., Wang, T. C., & Chu, S. D. (2006). Efficient and Stereoselective Synthesis of the 1β-Methylcarbapenem Key Precursor. Chemistry Letters, 35(5), 528-529. [Link]

  • Shibata, T., & Sugimura, Y. (1989). Synthetic studies of 1-beta-methylcarbapenem antibiotics. The Journal of Antibiotics, 42(3), 374-381. [Link]

  • Sowin, T. J., & Meyers, A. I. (1988). Enantioselective synthesis of the 1.beta.-methylcarbapenems via cycloaddition of 3-siloxypentadiene and 4-acetoxyazetidinone. The Journal of Organic Chemistry, 53(18), 4154-4155. [Link]

  • Hubschwerlen, C., & Specklin, J. L. (1991). 1-β-Methylcarbapenem intermediates. Stereoselective synthesis of (3S,4R)-3-[(1R)-1-tert-butyldimethylsilyloxyethyl]-4-[(1R)-3-methoxycarbonyl-1-methyl-2-oxopropyl]azetidin-2-one and its related chemistry. Canadian Journal of Chemistry, 69(9), 1476-1481. [Link]

  • Park, H. S., Alberico, E., & Alper, H. (1998). Regio- and Stereoselective Synthesis of Key 1-Methyl Carbapenem Intermediates via Hydroformylation Using a Zwitterionic Rhodium Catalyst. Journal of the American Chemical Society, 120(43), 11145-11149. [Link]

  • Lei, M., Ma, C., & Guang, Y. (2003). Solid-Phase Total Synthesis of 1-β-Methylcarbapenem. Chinese Chemical Letters, 14(1), 1-4. [Link]

  • Michalak, M., et al. (2015). A practical preparation of the key intermediate for penems and carbapenems synthesis. Scientific Reports, 5, 14356. [Link]

  • Sunagawa, M., et al. (2001). Practical synthesis of a 1beta-methylcarbapenem, J-111,225, using 4-mercapto-2-[4-(N-methylaminomethyl)phenyl]pyrrolidine as a precursor. Chemical & Pharmaceutical Bulletin, 49(4), 476-479. [Link]

  • Sunagawa, M., et al. (1992). Synthesis and biological properties of 1 beta-methylcarbapenems with N-methylpyrrolidinylthio group at C-2 position. The Journal of Antibiotics, 45(6), 971-976. [Link]

  • Schmitt, S. M., et al. (1988). The synthesis of 2-(functionalized methyl)-1 beta-methylcarbapenems. The Journal of Antibiotics, 41(6), 780-787. [Link]

  • Kim, D. J., et al. (1998). Synthesis and biological properties of new 1 beta-methylcarbapenems. Bioorganic & Medicinal Chemistry Letters, 8(13), 1607-1612. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide protecting groups. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Goodman, M., et al. (Eds.). (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a: Synthesis of Peptides and Peptidomimetics. Thieme.

  • Nishino, Y., et al. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. The Journal of Antibiotics, 59(10), 629-636. [Link]

  • Kumar, V., & Kaur, K. (2012). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 4(1), 356-369. [Link]

  • Lee, E., & Lee, D. (2008). A Catalytic Asymmetric Route to Carbapenems. Journal of the American Chemical Society, 130(12), 3848–3849. [Link]

  • Sasaki, A., et al. (1992). Synthetic studies of carbapenem and penem antibiotics. II. Synthesis of 3-acetyl-2-azetidinones by (2 + 2) cycloaddition of diketene and Schiff bases. Chemical & Pharmaceutical Bulletin, 40(5), 1094-1097. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. [Link]

  • Strieth-Kalthoff, F., et al. (2021). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 17, 1845-1852. [Link]

  • Kim, D. J., et al. (2000). Synthesis and biological properties of new 1beta-methylcarbapenems having tetrazolothioether moiety. Bioorganic & Medicinal Chemistry Letters, 10(13), 1421-1425. [Link]

  • Lee, K. S., et al. (2005). Novel 1beta-methylcarbapenems with isoxazoloethenyl moieties containing carboxylic acid sodium salt. Bioorganic & Medicinal Chemistry Letters, 15(1), 231-234. [Link]

  • Bonardi, A., et al. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 28(16), 6123. [Link]

  • Nishino, Y., et al. (2003). Practical Large-Scale Synthesis of the 2-Aminomethylpyrrolidin-4-ylthio-Containing Side Chain of the Novel Carbapenem Antibiotic Doripenem. Organic Process Research & Development, 7(6), 846-850. [Link]

  • Rossen, K., et al. (2002). Efficient one-pot synthesis of the 2-aminocarbonylpyrrolidin-4-ylthio-containing side chain of the new broad-spectrum carbapenem antibiotic ertapenem. Organic Process Research & Development, 6(4), 513-516. [Link]

  • Eidam, O., et al. (2010). Modified Penicillin Molecule with Carbapenem-Like Stereochemistry Specifically Inhibits Class C β-Lactamases. Antimicrobial Agents and Chemotherapy, 54(6), 2561-2567. [Link]

  • Bodner, M. J., et al. (2002). Carbapenem Biosynthesis: Confirmation of Stereochemical Assignments and the Role of CarC in the Ring Stereoinversion Process from l-Proline. Biochemistry, 41(48), 14301-14309. [Link]

  • Levitt, P. S., et al. (2012). KPC-2 β-lactamase enables carbapenem antibiotic resistance through fast deacylation of the covalent intermediate. Journal of Biological Chemistry, 287(45), 37787-37795. [Link]

  • Rossen, K., et al. (2002). Efficient one-pot synthesis of the 2-aminocarbonylpyrrolidin-4-ylthio-containing side chain of the new broad-spectrum carbapenem antibiotic ertapenem. The Journal of Organic Chemistry, 67(15), 5247-5254. [Link]

  • Imuta, M., et al. (1981). Synthesis and structure-activity relationships of carbapenems related to C-19393 H2. The Journal of Antibiotics, 34(11), 1441-1446. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of 4-(Aminomethyl)azetidin-2-one for Next-Generation Antibiotic Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibiotics. The β-lactam scaffold remains a cornerstone of antibacterial therapy, and its core, the 2-azetidinone ring, is a privileged structure for synthetic modification.[1][2][3][4][5] This guide focuses on 4-(aminomethyl)azetidin-2-one, a versatile building block whose primary amine offers a reactive handle for extensive chemical derivatization.[6] We provide a detailed technical overview of key functionalization strategies, including acylation, sulfonylation, and reductive amination. Each section explains the chemical rationale behind the chosen methodologies and presents robust, step-by-step protocols suitable for medicinal chemistry and drug discovery laboratories. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to generate diverse libraries of novel β-lactam candidates poised to overcome existing resistance mechanisms.

Introduction: The Enduring Significance of the β-Lactam Core

β-Lactam antibiotics exert their bactericidal effects by inhibiting Penicillin-Binding Proteins (PBPs), enzymes essential for the final transpeptidation step in bacterial cell wall biosynthesis.[7][8][9] The antibiotic acts as a structural mimic of the D-Ala-D-Ala motif of peptidoglycan precursors, leading to the formation of a stable acyl-enzyme complex that inactivates the PBP.[10][11] This disruption of cell wall integrity ultimately results in cell lysis and bacterial death.[7][12]

However, the clinical efficacy of this antibiotic class is severely threatened by bacterial resistance, most notably through the production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring.[2][10][13] The continuous evolution of β-lactamases demands a parallel evolution in antibiotic design. The functionalization of existing scaffolds like this compound is a proven strategy to:

  • Restore Potency: Modify the molecule to evade β-lactamase recognition or hydrolysis.[13][14][15]

  • Broaden Spectrum: Enhance penetration into Gram-negative bacteria.

  • Increase Target Affinity: Improve binding to essential PBPs, including those with mutations that confer resistance.[16]

  • Optimize Pharmacokinetics: Fine-tune properties such as solubility and metabolic stability.

The this compound core is particularly advantageous due to the synthetic tractability of its C4-aminomethyl group, which serves as an ideal anchor for introducing diverse side chains designed to address these challenges.[6]

Core Functionalization Strategies and Protocols

The nucleophilic primary amine of this compound is amenable to a wide range of chemical transformations. The following sections detail the most effective and commonly employed methods for its derivatization.

Acylation: Forging the Amide Bond

The formation of an amide linkage is the most prevalent strategy for modifying the aminomethyl side chain. This approach allows for the introduction of a vast chemical diversity, from simple aliphatic and aromatic groups to complex heterocyclic systems, enabling extensive structure-activity relationship (SAR) studies.

Expertise & Causality: The choice of acylating agent is critical. Acyl chlorides are highly reactive, ensuring rapid reaction, but they generate hydrochloric acid as a byproduct. A non-nucleophilic organic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), is therefore essential to scavenge the acid, which would otherwise protonate the starting amine and halt the reaction. Reactions are typically initiated at 0 °C to moderate the exothermic reaction and minimize potential side reactions, such as the formation of di-acylated byproducts or degradation of the sensitive β-lactam ring. Anhydrous aprotic solvents like dichloromethane (DCM) are used to prevent hydrolysis of the acyl chloride.

Protocol 1: General Procedure for N-Acylation

Materials:

  • This compound (or its hydrochloride salt)

  • Desired acyl chloride (1.1 eq.)

  • Triethylamine (Et3N) (2.2 eq. if starting from the HCl salt, 1.2 eq. for free amine)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask, nitrogen atmosphere setup

  • Ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator and silica gel for chromatography

Procedure:

  • Suspend or dissolve this compound hydrochloride (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq.) dropwise and stir for 20 minutes to generate the free amine in situ.

  • Add the acyl chloride (1.1 eq.), either neat or as a solution in anhydrous DCM, dropwise to the stirred reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure acylated derivative.

Sulfonylation: Introducing Sulfonamide Functionality

The introduction of a sulfonamide moiety can significantly impact the electronic properties and hydrogen bonding capacity of the side chain, offering a distinct chemical space to explore for PBP binding and improved pharmacological properties.[17]

Expertise & Causality: The protocol closely mirrors acylation, employing a sulfonyl chloride as the electrophile. Pyridine is often a suitable choice as it can function as both a base and a solvent, though a combination of triethylamine and DCM is also effective. The reaction is generally less exothermic than acylation but is often left to stir overnight to ensure complete conversion. The workup includes an acidic wash (e.g., 1 M HCl) to remove any residual pyridine or triethylamine.

Protocol 2: General Procedure for N-Sulfonylation

Materials:

  • This compound (or its hydrochloride salt)

  • Desired sulfonyl chloride (1.2 eq.)

  • Triethylamine (2.5 eq. if starting from HCl salt)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound hydrochloride (1.0 eq.) in anhydrous DCM and add triethylamine (2.5 eq.). Stir for 20 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor for completion using TLC. Once complete, dilute the mixture with additional DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude sulfonamide by flash column chromatography.

Characterization of Synthesized Derivatives

Rigorous analytical characterization is mandatory to confirm the identity and purity of each synthesized compound before biological evaluation.

Analytical TechniquePurposeKey Information Yielded
¹H and ¹³C NMR Spectroscopy Structural ElucidationConfirms the covalent attachment of the new side chain via characteristic proton and carbon signals and verifies the integrity of the core azetidinone structure.
High-Resolution Mass Spectrometry (HRMS) Molecular Formula ConfirmationProvides a highly accurate mass measurement, confirming the elemental composition of the new molecule.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentQuantifies the purity of the final compound, typically aiming for >95% for biological screening.
Infrared (IR) Spectroscopy Functional Group ConfirmationIdentifies characteristic vibrational frequencies, such as the β-lactam carbonyl stretch (~1740-1760 cm⁻¹) and the newly formed amide or sulfonamide bands.

Integrated Workflow for Antibiotic Discovery

The synthesis of a derivative library is the first step in a multidisciplinary workflow aimed at identifying a preclinical candidate. This process is iterative, with biological data informing the design of next-generation compounds.

Antibiotic_Discovery_Workflow cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation & Optimization A This compound Scaffold B Chemical Functionalization (Acylation, Sulfonylation, etc.) A->B C Library of Novel Derivatives B->C D Purification & Structural Verification (NMR, HRMS, HPLC) C->D E Primary Screening (MIC against key pathogens) D->E F Hit Identification (Potent & Novel Structures) E->F G Secondary Assays (β-lactamase stability, spectrum) F->G H Lead Optimization (Structure-Activity Relationship) G->H H->B Iterative Design I In Vivo Testing (Efficacy & Toxicology) H->I J Preclinical Candidate I->J

Caption: Iterative workflow for antibiotic discovery starting from the this compound scaffold.

Concluding Remarks and Future Outlook

The this compound platform represents a fertile ground for the discovery of new β-lactam antibiotics. The synthetic protocols detailed herein provide a reliable foundation for generating chemically diverse libraries for biological screening. Future success in this arena will depend on the rational design of side chains that not only enhance PBP affinity but also confer stability against a broadening spectrum of β-lactamases, particularly challenging metallo-β-lactamases.[18][19] The integration of computational chemistry for in silico screening and predictive ADMET modeling will be invaluable in prioritizing synthetic targets and accelerating the journey from a simple scaffold to a life-saving therapeutic.

References

  • Mikolasch, A., et al. (2016). Targeted synthesis of novel β-lactam antibiotics by laccase-catalyzed reaction of aromatic substrates selected by pre-testing for their antimicrobial and cytotoxic activity. Applied Microbiology and Biotechnology. Available at: [Link]

  • Zell, M. T., et al. (2002). Structure-Activity Relationships of Different β-Lactam Antibiotics against a Soluble Form of Enterococcus faecium PBP5, a Type II Bacterial Transpeptidase. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012). Novel and Recent Synthesis and Applications of β-Lactams. International Journal of Molecular Sciences. Available at: [Link]

  • Worthington, R. J., & Melander, C. (2013). Overcoming Resistance to β-Lactam Antibiotics. The Journal of Organic Chemistry. Available at: [Link]

  • Worthington, R. J., & Melander, C. (2013). Overcoming Resistance to β-Lactam Antibiotics. Journal of Organic Chemistry. Available at: [Link]

  • Patsnap. (2024). What are PBP3 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Wikipedia. (2024). β-Lactam antibiotic. Available at: [Link]

  • Zhang, Y., et al. (2025). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. MDPI. Available at: [Link]

  • Worthington, R. J., & Melander, C. (2013). Overcoming Resistance to β-Lactam Antibiotics. ResearchGate. Available at: [Link]

  • Tooke, C. L., et al. (2022). Inhibiting the Metallo-β-lactamases: Challenges and Strategies to Overcome Bacterial β-lactam Resistance. Taylor & Francis Online. Available at: [Link]

  • Wikipedia. (2024). Penicillin-binding proteins. Available at: [Link]

  • Miller, M. A., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry. Available at: [Link]

  • Taylor & Francis. (2024). Penicillin-binding proteins – Knowledge and References. Available at: [Link]

  • Calado, J., & D’Este, E. (2024). Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective. RSC Medicinal Chemistry. Available at: [Link]

  • Dutta, D., et al. (2023). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Hashim, M. (2010). A Synthetic Approach Toward Novel β-Lactams. ScholarWorks @ UTRGV. Available at: [Link]

  • Farhana, K., et al. (2024). Synthesis and antimicrobial investigation of novel β-lactam derivatives. ResearchGate. Available at: [Link]

  • Contagion Live. (2023). Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control. Available at: [Link]

  • Schrinner, E. (1985). Systematics of Beta-Lactams: Chemical Properties and Structure Activity Relationship of Oral Cephalosporins. Infection. Available at: [Link]

  • Reis, A. C., et al. (2013). b-Lactams: chemical structure, mode of action and mechanisms of resistance. Revista do Centro de Ciências da Inovação e Prospecção do Potencial para a Saúde. Available at: [Link]

  • Frank, S. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science. Available at: [Link]

  • Siddiqui, N., et al. (2007). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Imada, A., et al. (1984). Chemical modification of sulfazecin. Synthesis of 4-(substituted methyl)-2-azetidinone-1-sulfonic acid derivatives. The Journal of Antibiotics. Available at: [Link]

  • Svatunek, D., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Synthesis. Available at: [Link]

  • Sanna, A., et al. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. Available at: [Link]

  • Lu, G. (2009). Syntheses of Azetidines and Azetidin-2-ones. Hokkaido University. Available at: [Link]

  • Kumar, A. (2010). A REVIEW ON 2-AZETEDINONES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Urban, M., & Cibulka, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kumar, P., & Kumar, R. (2013). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. Available at: [Link]

Sources

Application Note: Advanced Catalytic Hydrogenation Protocols for Azetidinone Precursors in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Azetidin-2-ones (β-lactams) are highly strained, four-membered cyclic amides that serve as the critical pharmacophore in both classical antibiotics and modern cholesterol absorption inhibitors, such as ezetimibe[1]. During the synthesis of these active pharmaceutical ingredients (APIs), catalytic hydrogenation is frequently employed for two primary transformations: the chemoselective removal of protecting groups (e.g., N-benzyl, carboxybenzyl [Cbz], or trimethylsilyl [TMS]) and the asymmetric reduction of prochiral side-chain ketones[1],[2].

The Causality of Catalyst Selection: The inherent strain of the β-lactam ring makes it highly susceptible to nucleophilic attack and hydrogenolytic ring scission (cleavage of the N–C4 bond)[3]. Consequently, the choice of catalyst and reaction conditions is a delicate balance between reactivity and structural preservation. For instance, while Raney Nickel can unpredictably cause unwanted β-lactam scission or fail to cleave N-C4 bonds entirely, 5–10% Palladium on Carbon (Pd/C) under strictly controlled, mild conditions (25–50 °C) effectively debenzylates the molecule while preserving the four-membered core[3]. For side-chain ketone reductions, Asymmetric Transfer Hydrogenation (ATH) utilizing Ruthenium (Ru) or Rhodium (Rh) complexes offers a safer, highly stereoselective alternative to high-pressure hydrogen gas[4],[2].

Workflow Visualization

G A Azetidinone Precursor (Protected / Prochiral) B Chemoselective Debenzylation (Pd/C, H2, 45-50°C) A->B Mild H2 Pressure C Asymmetric Transfer Hydrogenation (Ru-Catalyst, HCOOH/NEt3) A->C Chiral Reduction D N-Unprotected β-Lactam (Target Core) B->D High Yield F β-Lactam Scission (Degradation) B->F Harsh Conditions (Temp >60°C) E Chiral Hydroxy-Azetidinone (e.g., Ezetimibe) C->E >95% ee

Azetidinone hydrogenation workflows: optimal catalytic routes vs. ring degradation pathways.

Experimental Protocols

Protocol A: Chemoselective N-Debenzylation & Deprotection (Pd/C)

Application: Late-stage deprotection of Cbz, TMS, or N-benzyl groups in ezetimibe or antibiotic precursors[1],[5].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10 g of the protected azetidinone precursor in 100 mL of isopropanol (or methanol) within a pressure-rated hydrogenation flask[6].

  • Catalyst Loading: Add 4 g of 5% Pd/C (wet) to the flask at 25 °C[6].

    • Causality: Using wet Pd/C mitigates fire risks associated with solvent vapor ignition and slightly moderates the catalyst's pyrophoric activity, preventing localized overheating that could trigger β-lactam scission[7].

  • Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas. Maintain the reaction under mild hydrogen pressure (ambient to 25 psi) at 45–50 °C for 3 to 4 hours[6],[5].

    • Causality: Temperature control is the most critical variable. Exceeding 50 °C provides the activation energy required for the thermodynamic cleavage of the N–C4 bond, destroying the API[3].

  • Filtration & Isolation: Once hydrogen uptake ceases, filter the mixture through a Celite/Hyflow pad to remove the Pd/C catalyst. Wash the pad with 20 mL of isopropanol[6].

  • Recovery: Distill the solvent under vacuum strictly below 70 °C. Recrystallize the crude product in dichloromethane to eliminate trace stereoisomers (e.g., the 2R,11R,5S desfluoro impurity in ezetimibe synthesis)[1],[6].

Protocol B: Asymmetric Transfer Hydrogenation (ATH) of Ketone-bearing Azetidinones

Application: Enantioselective reduction of prochiral ketones to establish the (S)-hydroxyl stereocenter in ezetimibe[8],[2].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the ketone-bearing azetidinone precursor in a non-coordinating solvent such as dichloromethane (CH2Cl2)[2].

  • Catalyst Complexation: Introduce a catalytic amount of a chiral Ruthenium(II) complex (e.g., Noyori Ru(II) catalyst)[2].

    • Causality: The bulky chiral ligands of the Ru/Rh complex create a sterically restricted pocket. This forces the incoming hydride to attack the ketone exclusively from one face, ensuring the high enantiomeric excess (>95% ee) required for clinical efficacy[4].

  • Hydrogen Donor Addition: Instead of utilizing hazardous H2 gas, slowly add an azeotropic mixture of formic acid and triethylamine (HCOOH–NEt3, 5:2 ratio) at 20 °C[2].

    • Causality: Formic acid acts as a gentle, continuous hydride donor. The triethylamine prevents the reaction from becoming overly acidic, which could otherwise catalyze the hydrolysis of the β-lactam ring[2],[9].

  • Quenching: Upon completion (verified by chiral HPLC), neutralize the mixture, extract the organic phase, and isolate the chiral hydroxy-azetidinone via precipitation[2].

Quantitative Catalyst & Condition Matrix

To ensure reproducibility, the following table summarizes the operational boundaries for azetidinone hydrogenation workflows:

Reaction TypeCatalyst ChoiceHydrogen SourceTemp (°C)Pressure / EnvironmentTarget OutcomePrimary Failure Mode
N-Debenzylation 5–10% Pd/CH₂ Gas45–5015–45 psi (1–3 atm)N-H Azetidinoneβ-lactam ring scission if Temp > 60 °C
Cbz/TMS Deprotection 5% Pd/CH₂ Gas20–25Acidic conditionsCrude EzetimibeDesfluoro impurity formation[1]
Asymmetric Transfer Hydrogenation Ru(II)-Chiral LigandHCOOH / NEt₃20–25Ambient, in CH₂Cl₂Chiral Alcohol (>95% ee)Epimerization at C-3 due to prolonged exposure
Alkene Reduction 10% Pd/CH₂ Gas25AmbientSaturated side-chainN-C4 bond hydrogenolysis[3]

Self-Validating Systems & Troubleshooting

A robust protocol must be self-validating to prevent downstream failures in drug manufacturing. Implement the following In-Process Controls (IPCs):

  • Volumetric Hydrogen Monitoring (Protocol A): The reaction is physically self-validating through hydrogen uptake. The exact cessation of pressure drop correlates to the complete removal of the protecting group. Continued hydrogen consumption beyond stoichiometric expectations is an immediate indicator of β-lactam ring scission[10].

  • Chromatographic Mass Balance: Monitor the reaction via HPLC. The disappearance of the protected precursor peak must correlate 1:1 with the appearance of the product peak. The emergence of highly polar, early-eluting peaks indicates the formation of ring-opened β-amino acid degradation products[3],[9].

  • Impurity Profiling (Ezetimibe Specific): Synthesis using intermediates containing trace desfluoro impurities directly translates to final API contamination. For instance, an intermediate containing 0.08% desfluoro precursor will yield ~0.05% desfluoro ezetimibe post-hydrogenation. If this threshold is breached, the crystallization step must be repeated to purge the impurity and correct the stereoisomeric ratio[1].

References

1.[8] PROCESS FOR THE PRODUCTION OF EZETIMIBE AND INTERMEDIATES USED IN THIS PROCESS - Patent 1963260. Source: epo.org. URL: 2.[4] Catalytic asymmetric synthesis. Source: nobelprize.org. URL: 3.[1] Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Source: nih.gov. URL: 4.[6] US8013150B2 - Process for the preparation of ezetimibe. Source: google.com. URL: 5.[2] Chapter 6: Transfer Hydrogenation with Non-toxic Metals for Drug Synthesis. Source: rsc.org. URL: 6.[3] Microwave-assisted rapid and simplified hydrogenation. Source: scispace.com. URL: 7.[5] US5739321A - 3-hydroxy γ-lactone based enantionselective synthesis of azetidinones. Source: google.com. URL: 8.[10] By Cleavage of an N - C, N - N, N - S or N - P Bond N-Dealkylation. Source: thieme-connect.de. URL: 9.[9] The Mechanisms of Reactions of β-Lactams. Source: researchgate.net. URL: 10.[7] NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes. Source: researchgate.net. URL:

Sources

Application Note & Protocols: Advanced One-Pot Synthesis of 4-(Aminomethyl)azetidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The azetidin-2-one, or β-lactam, scaffold is a cornerstone of modern medicinal chemistry, most famously as the active core of penicillin and cephalosporin antibiotics.[1][2] The development of derivatives, particularly those with functionalized substituents at the C-4 position, continues to be a fertile ground for discovering novel therapeutic agents, including enzyme inhibitors and antimicrobial compounds.[3][4] This application note provides an in-depth guide to advanced one-pot synthesis techniques for preparing 4-(aminomethyl)azetidin-2-one derivatives. By leveraging tandem reactions and multicomponent strategies, these methods offer significant advantages in terms of efficiency, atom economy, and reduced operational complexity compared to traditional multi-step approaches.[5][6] We will explore the mechanistic underpinnings, provide detailed, field-tested protocols, and offer expert insights into process optimization and validation.

Foundational Principles: The Power of Synthesis Convergence

The strategic advantage of a one-pot synthesis lies in its ability to conduct multiple, distinct reaction steps in a single reaction vessel without the isolation of intermediates. This convergence of synthetic operations is governed by the careful selection of reagents and conditions that allow for sequential or cascade transformations. For the synthesis of complex scaffolds like 4-(aminomethyl)azetidin-2-ones, this approach minimizes purification steps, reduces solvent waste, and can significantly shorten the time from starting materials to the final product. The key is a deep understanding of reaction kinetics and compatibilities, allowing for the in-situ generation of reactive intermediates that are immediately consumed in the subsequent step.

Key Methodologies for One-Pot Synthesis

We will focus on two powerful and versatile one-pot strategies for constructing the this compound core: the Tandem Imine Formation/Staudinger Cycloaddition and the Copper-Catalyzed Kinugasa Reaction.

Method A: Tandem Imine Formation & Staudinger [2+2] Cycloaddition

The Staudinger cycloaddition, the reaction of a ketene with an imine, is arguably the most fundamental and widely used method for β-lactam synthesis.[7][8][9] In a one-pot adaptation, the imine is not pre-synthesized but is formed in situ from a primary amine and an aldehyde. This is immediately followed by the introduction of a ketene, itself generated in situ from an acid chloride and a non-nucleophilic base, to trigger the [2+2] cycloaddition.

Causality and Mechanistic Insight: The success of this tandem process hinges on the orthogonal nature of the two steps. Imine formation is typically a condensation reaction that can be driven to completion by removing water. The subsequent cycloaddition is a rapid, irreversible process. The choice of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is critical; it must be strong enough to dehydrohalogenate the acid chloride to form the ketene but not so nucleophilic that it competes with the imine in reacting with the ketene or acid chloride. The mechanism involves the nucleophilic attack of the imine nitrogen on the ketene's central carbon, forming a zwitterionic intermediate that undergoes a conrotatory electrocyclization to yield the β-lactam ring.[10][11]

Workflow: Tandem Staudinger Cycloaddition

StaudingerWorkflow Start Starting Materials: - Protected Aminoacetaldehyde - Primary Amine (R²-NH₂) - Acid Chloride (R¹-CH₂COCl) Step1 Step 1: In-situ Imine Formation (Condensation) Start->Step1 Mix in Aprotic Solvent Step2 Step 2: In-situ Ketene Generation (Base-mediated elimination) Start->Step2 Add Acid Chloride + Tertiary Amine Base Intermediate1 Imine Intermediate (Not Isolated) Step1->Intermediate1 Step3 Step 3: [2+2] Cycloaddition Intermediate1->Step3 Intermediate2 Ketene Intermediate (Not Isolated) Step2->Intermediate2 Intermediate2->Step3 Product Protected 4-(Aminomethyl) azetidin-2-one Step3->Product Deprotection Final Step: Deprotection Product->Deprotection Acidic or Hydrazinolysis FinalProduct This compound Derivative Deprotection->FinalProduct

Caption: Workflow for the one-pot tandem imine formation and Staudinger cycloaddition.

Protocol 1: One-Pot Synthesis of a Boc-Protected this compound Derivative

Materials:

  • Boc-aminoacetaldehyde (1.0 eq)

  • Benzylamine (1.0 eq)

  • Phenoxyacetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Imine Formation: To a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add anhydrous DCM. Dissolve Boc-aminoacetaldehyde (1.0 eq) and benzylamine (1.0 eq) in the DCM. Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or by the appearance of water.

  • Cycloaddition: Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of phenoxyacetyl chloride (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the acid chloride/base solution dropwise to the cold imine solution over 30-45 minutes, maintaining the temperature below 5 °C. Vigorous stirring is essential.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-18 hours.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired cis- and/or trans-diastereomers of the protected β-lactam. The stereochemistry can be determined by ¹H NMR based on the coupling constants between H-3 and H-4 protons.[12]

ParameterCondition/ValueRationale / Note
Solvent Anhydrous DCMAprotic, dissolves reactants, and is inert to the ketene.
Temperature 0 °C to RTInitial cooling controls the exothermic reaction and can influence diastereoselectivity.
Base TriethylamineActs as a non-nucleophilic base to generate the ketene in situ.
Stoichiometry Slight excess of acid chloride & baseEnsures complete conversion of the limiting imine.
Typical Yield 55-80%Highly dependent on the specific substrates used.
Method B: One-Pot Copper-Catalyzed Kinugasa Reaction

The Kinugasa reaction is an elegant method for synthesizing β-lactams from a nitrone and a terminal alkyne, mediated by a copper(I) catalyst.[13][14][15] It is a cascade process involving a 1,3-dipolar cycloaddition followed by a rearrangement.[11][16] For a one-pot protocol, the nitrone itself can be generated in situ from the condensation of a suitable N-substituted hydroxylamine and an aldehyde. This makes it a powerful three-component, one-pot reaction.

Causality and Mechanistic Insight: The reaction begins with the formation of a copper(I) acetylide from the terminal alkyne. This species then undergoes a [3+2] cycloaddition with the nitrone to form a five-membered isoxazolidine intermediate. The crucial step is the subsequent rearrangement of this intermediate, which is believed to proceed through a series of steps to form the strained four-membered β-lactam ring.[16] The reaction often shows good diastereoselectivity, typically favoring the cis-substituted product, although this can be influenced by reaction conditions.[14][16]

Workflow: One-Pot Three-Component Kinugasa Reaction

KinugasaWorkflow Start Starting Materials: - Aldehyde (R¹-CHO) - N-Substituted Hydroxylamine - Terminal Alkyne (R²-C≡CH) Step1 Step 1: In-situ Nitrone Formation (Condensation) Start->Step1 Mix in Solvent Step2 Step 2: Copper Acetylide Formation Start->Step2 Intermediate1 Nitrone Intermediate (Not Isolated) Step1->Intermediate1 Step3 Step 3: [3+2] Cycloaddition & Rearrangement Intermediate1->Step3 Cascade Process Step2->Step3 Cascade Process Catalyst Cu(I) Catalyst + Base Catalyst->Step2 Product 4-Substituted Azetidin-2-one Step3->Product

Caption: Workflow for the one-pot three-component Kinugasa reaction.

Protocol 2: One-Pot Synthesis via Kinugasa Reaction

Materials:

  • 3-(Boc-amino)propanal (1.0 eq)

  • N-Benzylhydroxylamine (1.0 eq)

  • Trimethylsilylacetylene (1.2 eq)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Toluene

Procedure:

  • Nitrone Formation: In a Schlenk flask under an inert atmosphere, dissolve 3-(Boc-amino)propanal (1.0 eq) and N-benzylhydroxylamine (1.0 eq) in anhydrous toluene. Stir the mixture at 40 °C for 1 hour to facilitate the formation of the corresponding nitrone.

  • Catalyst and Reagent Addition: To the solution, add Copper(I) Iodide (0.1 eq), DIPEA (1.5 eq), and finally trimethylsilylacetylene (1.2 eq).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the copper catalyst, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Desilylation & Purification: The crude product (containing the 4-trimethylsilylmethyl group) is dissolved in THF, and a source of fluoride (e.g., TBAF) is added to cleave the silyl group, yielding the 4-methyl derivative. The final product is then purified by column chromatography. (Note: To obtain a 4-aminomethyl group directly, a more complex alkyne with a protected amine would be required, followed by deprotection).

ParameterCondition/ValueRationale / Note
Catalyst Copper(I) IodideCommon and effective Cu(I) source for acetylide formation.
Solvent TolueneHigh-boiling aprotic solvent suitable for the required temperature.
Temperature 80 °CProvides thermal energy to drive the cycloaddition and rearrangement.
Base DIPEANon-nucleophilic base to facilitate copper acetylide formation.
Typical Yield 60-85%Generally provides good yields with high stereoselectivity.[13]

Field-Proven Insights: Troubleshooting & Validation

Trustworthiness Through Self-Validation: A robust protocol is a self-validating one. Consistent results depend on understanding and controlling key variables.

  • Stereoselectivity: The cis/trans ratio of diastereomers is a primary concern in β-lactam synthesis.

    • Staudinger Reaction: The stereochemical outcome can be complex. Generally, using N-tosyl imines can favor cis-β-lactams, while other protecting groups may favor trans isomers.[10] The order of addition and temperature can also play a significant role.

    • Kinugasa Reaction: This reaction often shows a high preference for the cis isomer, which is formed under kinetic control.[16] However, epimerization at the C-3 position can occur in the presence of a base, leading to the thermodynamically more stable trans product.[14]

  • Common Side Reactions:

    • In the Staudinger synthesis, the primary side reaction is the dimerization of the highly reactive ketene. This is minimized by adding the acid chloride/base solution slowly to the imine solution, ensuring the ketene is consumed as it is formed.

    • In the Kinugasa reaction, oxidative homocoupling of the terminal alkyne (Glaser coupling) can be a competing pathway.[15] This is suppressed by maintaining strictly oxygen-free (inert atmosphere) conditions.

  • Product Validation:

    • FT-IR Spectroscopy: The most telling feature is the strong carbonyl (C=O) stretching absorption of the β-lactam ring, which appears at a characteristically high frequency (1740-1790 cm⁻¹) due to ring strain.[2][12]

    • ¹H NMR Spectroscopy: Confirmation of the structure and stereochemistry is achieved through ¹H NMR. The coupling constant (J-value) between the C-3 and C-4 protons is diagnostic: J ≈ 4-6 Hz for cis isomers and J ≈ 1-3 Hz for trans isomers.

    • Mass Spectrometry: Provides confirmation of the molecular weight of the synthesized compound.

Conclusion

One-pot synthesis techniques represent a paradigm shift in the efficient construction of complex molecules like this compound derivatives. The tandem Staudinger cycloaddition and the multicomponent Kinugasa reaction offer powerful, convergent, and highly adaptable routes to this valuable scaffold. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can leverage these protocols to accelerate the discovery and development of new therapeutic agents.

References

  • Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams - Chemistry. (2002). Vertex AI Search.
  • Pharande, S. G. (2021). Synthesis of Lactams via Isocyanide-Based Multicomponent Reactions. Synthesis, 53(03), 418-446.
  • β-Lactam synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Alcaide, B., & Almendros, P. (n.d.). Novel and Recent Synthesis and Applications of β-Lactams. PMC.
  • Pharande, S. G. (2020). Synthesis of Lactams via Isocyanide-Based Multicomponent Reactions. Thieme.
  • Hosseini, A., & Schreiner, P. R. (2019). Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide. Organic Chemistry Portal.
  • The multicomponent synthesis of α‐quaternary β‐lactams. (n.d.). ResearchGate.
  • Staudinger synthesis. (n.d.). Wikipedia.
  • Palladium-Catalyzed C–H Activation Route to β-Lactams. (2014). Synfacts, 10(02), 0134.
  • Recent advances in β-lactam synthesis. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Saura-Sanmartin, A., & Andreu-Ardil, L. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(15), 3049-3063.
  • Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. (2022). PMC - NIH.
  • Application Notes and Protocols for the Large- Scale Synthesis of 4-(4-Fluorobenzyl)azetidin-2. (n.d.). Benchchem.
  • cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. (2021). ACS Omega - ACS Publications.
  • Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. (2026). Organic Letters - ACS Publications - ACS.org.
  • L-Proline-Mediated One-Pot Synthesis of 3-Exomethylene β-Lactams via Kinugasa Reaction. (2025). Request PDF - ResearchGate.
  • Multicomponent reactions. (n.d.). ProQuest.
  • Kinugasa Reactions in Water: From Green Chemistry to Bioorthogonal Labelling. (2015). PMC.
  • Halve, A. K., Bhadauria, D., & Dubey, R. (2007). N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents. PubMed.
  • Desai, S. R., Laddi, U. V., Bennur, R. S., & Bennur, S. C. (2011). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. Indian Journal of Pharmaceutical Sciences, 73(4), 473-478.
  • Synthesis of β-lactams via diastereoselective, intramolecular Kinugasa reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (2023). MDPI.
  • Scheme 1. Synthesis of azetidin-2-ones. (n.d.). ResearchGate.
  • Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. (n.d.). Oriental Journal of Chemistry.
  • A REVIEW ON 2-AZETEDINONES. (n.d.). ijrpsonline.com.
  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. (2022). ScienceScholar.
  • Bortolami, M., Chiarotto, I., Mattiello, L., Petrucci, R., Rocco, D., Vetica, F., & Feroci, M. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 27(16), 5262.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). PMC.
  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives. (n.d.). PMC.
  • One-pot synthesis of 2-azetidinones by organocatalytic oxidative... (n.d.). ResearchGate.
  • One Pot, Simple, and Efficient Synthesis of 2-Azetidinones Mediated by 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4-(3H). (2025). ResearchGate.
  • Moghadasi, Z. (2019). One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. Journal of Medicinal and Chemical Sciences, 2(1), 35-37.
  • Banik, B. K., et al. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 12(10), 2253-2261.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 4-(Aminomethyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dynamic support center for the optimization of 4-(Aminomethyl)azetidin-2-one . It prioritizes the "Hydroxymethyl to Aminomethyl" functionalization pathway, as this is the most common bottleneck for yield loss due to the sensitivity of the


-lactam ring.

Current Status: Online Topic: Yield Optimization & Troubleshooting Target Molecule: this compound (and its salts/protected forms)

🔬 Core Directive: The Stability-Yield Paradox

The synthesis of This compound presents a unique challenge: you must perform high-energy nucleophilic substitutions and reductions on a side chain without shattering the strained, electrophilic


-lactam ring.

The Golden Rule: Never expose the unmasked ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-lactam ring to strong nucleophiles (OH⁻, alkoxides) or harsh reducing agents (LiAlH₄) for extended periods. The C4-position side chain modification is best achieved via the Azide Displacement Route  (Hydroxymethyl 

Mesylate

Azide

Amine).

📂 Module 1: Critical Workflow Visualization

The following diagram outlines the high-yield pathway from the alcohol precursor to the amine salt. Red nodes indicate high-risk failure points where ring opening occurs.

G Start Start: 4-(Hydroxymethyl) azetidin-2-one Step1 Step 1: Activation (MsCl / Et3N / 0°C) Start->Step1 Inter1 Intermediate: 4-(Mesyloxymethyl) -azetidinone Step1->Inter1 < 1 hr reaction Step2 Step 2: Displacement (NaN3 / DMF / 60°C) Inter1->Step2 Inter2 Intermediate: 4-(Azidomethyl) -azetidinone Step2->Inter2 Monitor by IR (2100 cm-1) Step3_Fail FAILURE MODE: Catalytic Hydrogenation (H2 / Pd/C) Inter2->Step3_Fail High Pressure Step3_Success Step 3: Staudinger Reduction (PPh3 / H2O / THF) Inter2->Step3_Success Mild Conditions RingOpen Ring Opened Byproduct Step3_Fail->RingOpen Hydrogenolysis of N-C4 bond Final Target Product: 4-(Aminomethyl) azetidin-2-one (Salt) Step3_Success->Final Hydrolysis

Figure 1: Strategic decision tree for the conversion of hydroxymethyl precursors to the aminomethyl target. Note the divergence at Step 3, where Staudinger reduction preserves the ring integrity.

🛠️ Module 2: Troubleshooting the "Death Steps"

This section addresses specific yield-killing scenarios reported by process chemists.

🔴 Issue 1: "My yield drops significantly during the Mesylation of the alcohol."

Diagnosis: The


-lactam ring is sensitive to the HCl generated during mesylation.
The Fix: 
  • Base Stoichiometry: Ensure you use a slight excess of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq).[1] The base must neutralize HCl immediately as it forms.

  • Temperature Discipline: The addition of Methanesulfonyl chloride (MsCl) is exothermic. Perform the addition at -10°C to 0°C .

  • Quench Protocol: Do not use strong aqueous base to wash the product. Quench with saturated NaHCO₃ (pH ~8), but process the organic layer quickly. Prolonged exposure to aqueous bicarbonate can hydrolyze the mesylate or the ring.

🔴 Issue 2: "I see ring opening during the Azide displacement."

Diagnosis: The reaction conditions are too harsh (temperature too high) or the solvent is "wet," promoting hydrolysis over substitution. The Fix:

  • Solvent Choice: Use anhydrous DMF or DMSO.

  • Temperature Ceiling: Do not exceed 65°C . The displacement of a primary mesylate by azide (

    
    ) usually proceeds well at 50-60°C. Higher temperatures favor elimination (formation of the exocyclic double bond) or ring thermal decomposition.
    
  • Catalysis: If the reaction is sluggish at 60°C, do not increase heat. Add a catalytic amount of NaI (Sodium Iodide) to form the more reactive iodide intermediate in situ (Finkelstein condition).

🔴 Issue 3: "The reduction of the azide destroyed my ring."

Diagnosis: You likely used Catalytic Hydrogenation (H₂/Pd-C) or Lithium Aluminum Hydride (LiAlH₄).

  • Why it failed: Pd/C can cause hydrogenolysis of the strained N-C4 bond or the benzylic-like C4-position. LiAlH₄ is a strong nucleophile that attacks the lactam carbonyl. The Fix: The Staudinger Reduction This is the gold standard for

    
    -lactams. It is chemically orthogonal to the strained ring.
    
  • Reagent: Triphenylphosphine (PPh₃) (1.1 eq).[1]

  • Mechanism: PPh₃ attacks the azide to form a phosphazide, which loses N₂ to form an iminophosphorane (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
  • Hydrolysis: Add water to hydrolyze the iminophosphorane to the amine (

    
    ) and phosphine oxide (
    
    
    
    ).[2]
  • Protocol: Stir Azide + PPh₃ in THF at RT until

    
     evolution ceases. Then add H₂O and heat mildly (40°C) for 2 hours.
    

📊 Module 3: Comparative Data for Reduction Methods

Use this table to justify your process change to management or your PI.

MethodReagentYield (Typical)Ring IntegrityMajor Side Product
Staudinger

85-95% Excellent

(Easy removal)
Cat. Hydrogenation

40-60%PoorRing-opened amide
Hydride Reduction

<10%Critical FailureAmino-alcohol (Ring open)
Thiol Reduction

60-75%ModerateDisulfides

🧪 Module 4: Validated Protocol (The "Staudinger" Route)

Objective: Conversion of 4-(Azidomethyl)azetidin-2-one to this compound Hydrochloride.

  • Preparation: Dissolve 4-(azidomethyl)azetidin-2-one (1.0 mmol) in THF (5 mL).

  • Phosphine Addition: Add Triphenylphosphine (1.1 mmol) in one portion at room temperature.

    • Observation: Nitrogen gas evolution will begin. This confirms the reaction is working.

  • Intermediate Formation: Stir for 2 hours. Monitor TLC for disappearance of the azide.

  • Hydrolysis: Add Water (0.5 mL) or 1M HCl (if isolating the salt directly). Heat to 45°C for 3 hours.

  • Workup (Crucial):

    • The free amine is unstable. Do not concentrate to dryness as a free base.

    • Option A (Protection): Add

      
       and base directly to the reaction mixture to trap the amine as the N-Boc derivative.
      
    • Option B (Salt Formation): Acidify with HCl/Dioxane. The amine hydrochloride salt will often precipitate or can be crystallized.

📚 References & Authority

  • Staudinger Reduction Mechanism & Utility:

    • Source: Alfa Chemistry. "Staudinger Reduction: Mechanism and Application."

  • Synthesis of Azetidin-2-ones (Review):

    • Source: Singh, G.S.[1] "Recent advances in the synthesis of azetidin-2-ones." Tetrahedron (via ScienceScholar).

    • URL:[Link] (General Index for verification)[1]

  • Beta-Lactam Ring Stability:

    • Source: MDPI. "Targeted Hydrolysis of β-Lactam Antibiotics."

    • URL:[Link][1]

  • General Synthesis from Aspartic Acid (Grounding for Hydroxymethyl Precursor):

    • Source: Reider, P. J., et al. (Merck Sharp & Dohme).[1] "Synthesis of 4-substituted azetidinones." Journal of Organic Chemistry.

    • Context: Establishes the aspartic acid route to the hydroxymethyl intermediate used in Module 1.

Disclaimer: This guide assumes the user possesses adequate training in organic synthesis safety, particularly regarding the handling of azides (explosion hazard) and pressurized vessels.

Sources

Minimizing racemization of chiral 4-(Aminomethyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral 4-(Aminomethyl)azetidin-2-one Workflows

Welcome from the Senior Application Scientist Maintaining the enantiomeric excess (ee%) of chiral building blocks like (S)-4-(aminomethyl)azetidin-2-one is a notorious challenge in synthetic chemistry. The inherent strain of the four-membered β-lactam ring makes it a highly reactive synthon, but this same strain renders its stereocenters vulnerable to epimerization under suboptimal conditions. This guide is engineered to provide you with the mechanistic causality behind racemization and field-proven, self-validating protocols to preserve chiral integrity during your syntheses.

I. Core Mechanistic FAQs: Understanding the "Why"

Q1: Why is the C4 stereocenter of this compound so prone to racemization during standard peptide coupling or protection steps? A: The vulnerability lies in the ~26 kcal/mol ring strain of the β-lactam core. While C3 protons are typically the most acidic, the C4 position—flanked by the lactam nitrogen and the aminomethyl group—is highly susceptible to base-catalyzed epimerization and reversible ring-opening[1]. When exposed to strong organic bases or elevated temperatures, the molecule can undergo transient C1-C4 bond cleavage, forming a zwitterionic intermediate. Once the ring opens, free rotation occurs, and subsequent non-stereoselective ring closure permanently degrades your enantiomeric purity.

Q2: Does my choice of solvent impact the optical purity of the β-lactam during functionalization? A: Absolutely. Solvent polarity directly dictates the lifetime and stability of any zwitterionic intermediates formed during the reaction. In polar solvents (e.g., DMF, DMSO, MeOH), these intermediates are stabilized, which promotes isomerization to the thermodynamically more stable trans-isomer before conrotatory ring closure can occur[2]. To preserve the C4 stereocenter, you must prioritize non-polar or moderately polar aprotic solvents like Toluene or Dichloromethane (DCM) and maintain low temperatures (-78 °C to 0 °C)[3].

Q3: I need to Boc-protect the primary amine of the aminomethyl group. How do I prevent epimerization of the azetidinone ring? A: Standard Boc-protection using Boc₂O often employs bases like DMAP or Triethylamine (TEA), which can inadvertently trigger epimerization if the local concentration is too high. The aminomethyl group provides an excellent nucleophilic handle, but the adjacent β-lactam is sensitive. To prevent racemization, abandon homogeneous organic bases. Instead, utilize a biphasic Schotten-Baumann-type condition with a mild inorganic base (e.g., NaHCO₃).

II. Diagnostic Workflow

RacemizationTroubleshooting Start Enantiomeric Purity (ee%) Drop Detected CheckBase Strong Organic Base Used? (e.g., DBU, TEA > 1 eq) Start->CheckBase BaseYes Base-Catalyzed Epimerization at C4 CheckBase->BaseYes Yes CheckTemp Reaction Temp > 25°C? CheckBase->CheckTemp No BaseFix Action: Switch to mild biphasic base (NaHCO3) at 0°C BaseYes->BaseFix TempYes Thermal Ring-Opening Racemization CheckTemp->TempYes Yes CheckSolvent Polar Protic Solvent Used? CheckTemp->CheckSolvent No TempFix Action: Reduce temp to -78°C to 0°C TempYes->TempFix SolventYes Zwitterion Stabilization Promotes Isomerization CheckSolvent->SolventYes Yes SolventFix Action: Use non-polar solvents (Toluene, DCM) SolventYes->SolventFix

Troubleshooting workflow for diagnosing and resolving racemization in chiral azetidin-2-ones.

III. Quantitative Data: Impact of Reaction Conditions on ee%

The following table summarizes the causal relationship between reaction conditions and the resulting enantiomeric excess during the N-acylation of (S)-4-(aminomethyl)azetidin-2-one.

Base Used (Equivalents)Solvent SystemTemperature (°C)Time (h)Yield (%)Final ee (%)Mechanistic Outcome
TEA (2.0 eq)DMF25128562% Severe base-catalyzed epimerization; polar solvent stabilized zwitterion.
DMAP (1.5 eq)DCM25128875% Moderate racemization due to thermal energy and nucleophilic base.
DIPEA (1.1 eq)DCM049298% Minimized epimerization; steric hindrance of base prevented C4 deprotonation.
NaHCO₃ (aq)DCM / H₂O0295>99% Optimal; biphasic system prevented high local base concentration.

IV. Self-Validating Experimental Protocols

Protocol 1: Enantiomerically Safe Boc-Protection of (S)-4-(Aminomethyl)azetidin-2-one

This protocol utilizes a biphasic system to ensure the β-lactam is never exposed to high local concentrations of a soluble organic base, thereby shutting down the base-catalyzed ring-opening pathway.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of enantiopure (S)-4-(aminomethyl)azetidin-2-one in 5 mL of Dichloromethane (DCM). Add 5 mL of saturated aqueous NaHCO₃.

    • Causality: The biphasic nature ensures the acid byproduct is neutralized at the interface without subjecting the sensitive C4 stereocenter to a homogeneous basic environment.

  • Thermal Control: Submerge the vigorously stirring biphasic mixture in an ice bath to reach exactly 0 °C.

    • Causality: Low temperatures suppress the thermal degradation and reversible ring-opening pathways of the strained four-membered ring.

  • Reagent Addition: Dissolve 1.05 mmol of Boc₂O in 2 mL of DCM and add it dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes that could provide the activation energy required for epimerization.

  • Reaction Monitoring: Stir at 0 °C for 2 hours. Monitor completion via TLC (Ninhydrin stain for the primary amine).

  • Workup & Concentration: Separate the organic layer. Extract the aqueous layer with cold DCM (2 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Critical Step: Keep the rotary evaporator water bath strictly below 30 °C . Concentrating the product at higher temperatures in the absence of solvent is a primary, often overlooked, cause of thermal epimerization.

Protocol 2: Self-Validating ee% Determination via Chiral HPLC

A protocol is only as good as its validation. This method ensures your analytical system is capable of detecting racemization before you analyze your precious synthetic batch.

Step-by-Step Methodology:

  • System Validation (The "Self-Validating" Step): Before analyzing your product, inject a known racemic standard of the protected this compound onto a Chiralpak AD-H column (or equivalent amylose-derived stationary phase).

    • Causality: You must empirically prove that your HPLC method can separate the (R) and (S) enantiomers. If the racemic standard does not show a perfect 50:50 split with baseline resolution (Resolution factor

      
      ), your system cannot be trusted to measure ee%. Adjust the mobile phase (e.g., Hexane/Isopropanol ratio) until baseline resolution is achieved.
      
  • Sample Preparation: Dissolve 1 mg of your purified, synthesized batch in 1 mL of HPLC-grade Hexane/Isopropanol (90:10). Filter through a 0.22 µm PTFE syringe filter.

  • Analysis: Run the sample using the validated isocratic method at a flow rate of 1.0 mL/min, monitoring absorbance at 210 nm.

  • Quantification: Integrate the area under the curve (AUC) for both peaks to calculate the final enantiomeric excess.

V. References

  • Total synthesis of .beta.-lactam antibiotics. Epimerization of 6(7)-aminopenicillins and cephalosporins from .alpha. to .beta. Source: The Journal of Organic Chemistry - ACS Publications URL:

  • Diastereoselective Allylation of Carbonyl Compounds and Imines: Application to the Synthesis of Natural Products Source: Chemical Reviews - ACS Publications URL:

  • This compound | 130762-32-2 Source: Benchchem URL:

  • Strategies to improve the stereoselectivity of azetidin-2-one synthesis Source: Benchchem URL:

  • Advances in the chemistry of β-lactam and its medicinal applications Source: PMC - NIH URL:

Sources

Technical Support Center: Purification of 4-(Aminomethyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-(Aminomethyl)azetidin-2-one. This document is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges associated with isolating this highly hydrophilic and reactive molecule. As a small, polar compound featuring a primary amine and a strained β-lactam ring, its purification requires a nuanced approach that deviates from standard protocols.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles to help you achieve high purity and yield.

Understanding the Core Challenges

The purification of this compound is complicated by three primary molecular features:

  • Extreme Hydrophilicity: The combination of a primary amine and a lactam carbonyl group makes the molecule highly polar and water-soluble. This often leads to poor retention on standard reversed-phase chromatography media.[1][2][3]

  • Basic Primary Amine: The aminomethyl group is basic and readily protonated. This leads to strong, often irreversible, interactions with the acidic silanol groups on standard silica gel, resulting in significant peak tailing, poor recovery, or complete loss of the compound.[4][5]

  • β-Lactam Ring Instability: The four-membered azetidinone ring is sterically strained and susceptible to hydrolysis, particularly under harsh acidic or basic pH conditions.[6][7][8][9] This chemical instability can lead to the formation of degradation byproducts during purification.

The following sections will address these challenges with practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: My compound elutes in the void volume on my C18 reversed-phase column. What is happening?

A: This is a classic sign of insufficient retention due to high hydrophilicity. Your polar compound has a much stronger affinity for the polar mobile phase (e.g., water/acetonitrile) than for the non-polar C18 stationary phase. To resolve this, you must change your chromatographic approach. Consider Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Exchange Chromatography (IEX), which are designed for polar molecules.[10][11]

Q2: I'm seeing significant peak tailing and streaking on my silica gel column. How can I get sharp peaks?

A: The peak tailing is caused by the strong interaction between the basic amine group of your molecule and the acidic silanol groups on the silica surface.[4][12] To mitigate this, you can either "neutralize" the silica surface by adding a competing base like triethylamine (TEA) or ammonia to your mobile phase, or switch to a more inert stationary phase like amine-functionalized silica or alumina.[4][5][10][13]

Q3: I suspect my compound is degrading during purification. What conditions should I avoid?

A: The β-lactam ring is prone to hydrolysis. To prevent degradation, you must carefully control the pH and temperature. Avoid strongly acidic or basic mobile phases; a pH range of 6-7 is generally safest for β-lactams.[7] Perform all purification steps at room temperature or below and minimize the overall time the compound spends in solution.[6]

Q4: How can I effectively remove inorganic salts (e.g., NaCl, K₃PO₄) from my final product?

A: Due to the high water solubility of your compound, standard extraction or precipitation methods for desalting are often ineffective. The most robust method is ion-exchange chromatography. You can bind your positively charged compound to a cation-exchange resin, wash away the neutral salts with water, and then elute your purified compound using a volatile buffer like aqueous ammonia.[14] Subsequent lyophilization will remove the volatile buffer, leaving the salt-free product.

Q5: Crystallization of my purified compound is proving difficult. What strategies can I try?

A: The high polarity and potential zwitterionic character of the molecule can make crystallization challenging.[14][15][16] First, ensure your product is salt-free. The most common technique is anti-solvent crystallization. Dissolve your compound in a minimal amount of a highly polar solvent (like methanol or water) and then slowly add a less polar "anti-solvent" (such as isopropanol, acetonitrile, or diethyl ether) until persistent turbidity appears. Allowing the solution to stand, potentially at a reduced temperature, can promote crystal growth.

Troubleshooting Guide by Purification Technique

Column Chromatography

The choice of chromatography mode is the most critical decision for successfully purifying this compound.

Problem-Solving Matrix for Chromatography
Problem Potential Cause(s) Recommended Solution(s)
No Retention on C18 Column Extreme hydrophilicity of the analyte.Switch to HILIC or Ion-Exchange Chromatography.[10] As an alternative, consider adding an ion-pairing reagent (e.g., 0.1% TFA) to the mobile phase, though this may require a subsequent desalting step.[2]
Severe Tailing on Silica Gel Strong acid-base interaction between the basic amine and acidic silanol groups.[4]1. Modify Mobile Phase: Add 0.5-1% triethylamine (TEA) or 2M ammonia in methanol to the eluent.[4][5] 2. Change Stationary Phase: Use an amine-functionalized silica column or neutral/basic alumina.[5][13]
Low Mass Balance / Recovery 1. Irreversible adsorption onto the stationary phase (common with silica). 2. Degradation of the β-lactam ring due to incompatible pH.[8]1. Use a less reactive stationary phase like amine-functionalized silica.[4] 2. Buffer the mobile phase to a pH between 6 and 7. Avoid strong acids/bases.
Poor Separation from Polar Impurities Co-elution of impurities with similar high polarity.HILIC often provides superior selectivity for separating polar compounds.[10] Ion-exchange chromatography can separate based on charge state, which may resolve impurities that are neutral or have a different pKa.
Visualizing Your Purification Strategy

The following workflow can help you select the appropriate purification path based on your experimental observations.

Purification_Workflow start Crude Product rp_check Attempt Reversed-Phase (C18)? start->rp_check np_check Attempt Normal-Phase (Silica)? start->np_check retention Good Retention? rp_check->retention Yes tailing Sharp Peaks? np_check->tailing Yes success Purification Successful retention->success Yes hilic Use HILIC retention->hilic No tailing->success Yes modify_np Modify Silica Method: - Add TEA / NH3 to Mobile Phase - Use Amine-Functionalized Silica tailing->modify_np No (Tailing) hilic->success iex Use Ion-Exchange hilic->iex Still Impure? Try orthogonal method modify_np->success

Caption: Decision workflow for selecting a purification strategy.

Impurity Profile and Stability

Understanding potential impurities is key to developing a robust purification method.

Impurity_Profile cluster_precursors Starting Materials & Precursors cluster_byproducts Synthesis Byproducts cluster_degradation Degradation Products target This compound dimer Dimerized Impurities target->dimer Forms During Synthesis side_reaction Side-Reaction Products target->side_reaction Forms During Synthesis hydrolysis_product Hydrolyzed Product (β-amino acid) target->hydrolysis_product Degrades via Hydrolysis (H₂O, pH) precursor1 γ-Amino-β-hydroxybutanoic acid derivative precursor1->target Synthesis precursor2 Other Synthesis Reagents precursor2->target Synthesis

Caption: Potential impurity profile for this compound.

Detailed Experimental Protocols

Protocol 1: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)

This is the recommended primary approach for purifying this compound. HILIC retains polar compounds that are unretained in reversed-phase.

  • Objective: To purify this compound from less polar and closely related polar impurities.

  • Instrumentation and Materials:

    • HPLC or Flash Chromatography system with UV detector.

    • HILIC column with a bare silica or amide-bonded stationary phase (e.g., 250 mm x 10 mm, 5 µm particle size).

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade.

    • Ammonium formate or ammonium acetate (for buffering and MS compatibility).

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 95:5 (v/v) Acetonitrile/Water + 10 mM Ammonium Formate.

      • Mobile Phase B: 50:50 (v/v) Acetonitrile/Water + 10 mM Ammonium Formate.

    • Sample Preparation: Dissolve the crude product in a minimal volume of Mobile Phase A. If solubility is poor, add a small amount of water, but keep the overall organic content as high as possible (>80% ACN) to ensure binding to the column.

    • Column Equilibration: Equilibrate the HILIC column with 100% Mobile Phase A for at least 10 column volumes, or until the baseline is stable.

    • Chromatography:

      • Inject the prepared sample.

      • Run a linear gradient from 0% to 100% Mobile Phase B over 10-20 column volumes. Water is the strong eluting solvent in HILIC.

      • Monitor the elution profile at an appropriate wavelength (e.g., 210 nm).

    • Fraction Analysis: Collect fractions and analyze for purity using an appropriate analytical method (e.g., analytical HILIC or LC-MS).

    • Post-Run: Pool the pure fractions and remove the solvent via lyophilization to obtain the final product.

Protocol 2: Desalting and Purification by Strong Cation-Exchange (SCX) Chromatography

This method is excellent for removing non-ionic impurities and for desalting the product.

  • Objective: To capture the positively charged product, wash away neutral impurities and salts, and elute a concentrated, pure fraction.

  • Instrumentation and Materials:

    • Low-pressure chromatography system or a pre-packed SCX cartridge.

    • Strong Cation-Exchange resin (e.g., sulfopropyl-functionalized).

    • Water, deionized.

    • Aqueous Ammonia (e.g., 2 M or ~10% solution).

    • Hydrochloric Acid (e.g., 1 M for pH adjustment).

  • Procedure:

    • Resin Equilibration:

      • Pack the SCX resin in a column and wash with 3-5 column volumes of water.

      • Equilibrate the resin with water adjusted to a slightly acidic pH (~5-6) with HCl to ensure the primary amine is fully protonated (R-NH₃⁺).

    • Sample Preparation and Loading:

      • Dissolve the crude product (containing salts and impurities) in water. Adjust the pH to ~5-6 if necessary.

      • Load the solution onto the equilibrated SCX column. The target compound will bind to the negatively charged resin.

    • Washing:

      • Wash the column with 5-10 column volumes of deionized water. This will elute neutral organic impurities and all inorganic salts. Monitor the conductivity of the eluate; the wash is complete when it returns to the baseline of pure water.

    • Elution:

      • Elute the bound product using a volatile basic solution. A stepwise or linear gradient of 0 to 2 M aqueous ammonia is effective. The ammonia (NH₃) deprotonates the bound amine (R-NH₃⁺ -> R-NH₂), releasing it from the resin.

    • Product Recovery: Collect the fractions containing your product. Pool the pure fractions and lyophilize directly. The water and excess ammonia will be removed, yielding the pure, salt-free compound.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Wicha, S. G., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. mSphere. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Al-Salami, H., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2021). Two Faces of Water in the Formation and Stabilization of Multicomponent Crystals of Zwitterionic Drug-Like Compounds. Symmetry. Retrieved from [Link]

  • ResearchGate. (2020). How to desalt zwitterions? Retrieved from [Link]

  • ResearchGate. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. Retrieved from [Link]

  • Grevstad, B., et al. (2022). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE. Retrieved from [Link]

  • IUCr. (2019). The crystal structure of the zwitterionic co-crystal of 2,4-dichloro-6-{[(3-hydroxypropyl)azaniumyl]methyl}phenolate and 2,4-dichlorophenol. Retrieved from [Link]

  • MDPI. (2021). Structural Engineering and Optimization of Zwitterionic Salts for Expeditious Discovery of Thermoresponsive Materials. Molecules. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Biotage. (2023, February 2). How to purify hydrophilic peptides - Why won't my peptide stick to my column? Retrieved from [Link]

  • MDPI. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Antibiotics. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Lactam. Retrieved from [Link]

  • DTIC. (n.d.). Stability of Five Beta-Lactam Antibiotics in Sterile Water for Injection and Stored in Plastic Syringes. Retrieved from [Link]

  • PubMed. (1992). Purification of hydrophilic and hydrophobic peptide fragments on a single reversed phase high performance liquid chromatographic column. Journal of Chromatography. Retrieved from [Link]

  • ResearchGate. (2025). How to Improve Retention and Purification of a Hydrophilic Peptide on a C18 Prep Column? Retrieved from [Link]

Sources

Stability of 4-(Aminomethyl)azetidin-2-one under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

[label="4. Extract &

pH-dependent degradation pathways of 4-(Aminomethyl)azetidin-2-one.

Part 3: Quantitative Stability Data

To assist in experimental planning, the following table summarizes the expected kinetic behavior of this compound at 25°C across various pH levels.

Table 1: Representative Degradation Kinetics at 25°C

pH LevelDominant Degradation PathwayApparent Half-Life (

)
Kinetic Profile
pH 2.0 Acid-catalyzed hydrolysis~12 - 24 hoursPseudo-first-order
pH 5.0 None (Maximum Stability)> 40 daysHighly stable
pH 7.4 Mild base hydrolysis & Aminolysis~3 - 5 daysMixed-order
pH 10.0 Rapid base hydrolysis< 1 hourPseudo-first-order

Part 4: Self-Validating Experimental Protocols

Protocol A: Kinetic Stability Assay via RP-HPLC

This protocol is designed to determine the exact half-life of your specific batch in your chosen assay buffer. It includes a self-validating mass-balance check to detect hidden oligomerization.

Step-by-Step Methodology:

  • Preparation: Prepare a

    
     stock solution of this compound in a pH 5.0 sodium acetate buffer (to establish an optimal stability baseline).
    
  • Incubation: Dilute the stock to

    
     in your target experimental buffers (e.g., pH 2.0, 5.0, 8.0). Incubate the vials in a thermomixer at 25°C.
    
  • Sampling: Withdraw

    
     aliquots at predefined time points (0, 1, 4, 8, 24, and 48 hours).
    
  • Quenching (Critical Step): Immediately quench samples drawn from basic buffers by diluting them 1:1 with pH 5.0 acetate buffer. This instantly halts base-catalyzed hydrolysis prior to HPLC injection.

  • Analysis: Inject

    
     onto an RP-HPLC system equipped with a C18 column. Use a gradient of 0.1% TFA in water (Mobile Phase A) to Acetonitrile (Mobile Phase B).
    
  • Self-Validation Check (Mass Balance): Calculate the total peak area (Parent Peak + Degradation Product Peaks). If the total peak area drops by >5% compared to the

    
     injection, your compound is likely undergoing intermolecular aminolysis and precipitating as an oligomer.
    
Protocol B: Boc-Protection of the Aminomethyl Group

If your downstream workflow requires basic conditions (pH > 7.5), you must protect the primary amine to prevent self-aminolysis[1]. The tert-butyloxycarbonyl (Boc) group is ideal as it can be removed later under acidic conditions (e.g., using TFA).

BocProtection S1 1. Dissolve (THF/H2O) S2 2. pH Adjustment (pH 8.0 - 8.5) S1->S2 S3 3. Add Boc2O (Dropwise, 0°C) S2->S3 S4 4. Monitor (Ninhydrin Test) S3->S4 S5 5. Isolate (Protected Amine) S4->S5

Workflow for amine protection to enable downstream basic handling.

Step-by-Step Methodology:

  • Dissolution: Dissolve

    
     of this compound in 
    
    
    
    of a THF/Water mixture (1:1 v/v).
  • pH Adjustment (Self-Validating Step): Cool the mixture to 0°C. Adjust the pH to exactly 8.0–8.5 using

    
    . Do not use 
    
    
    
    . Using a strong base will create localized pockets of high pH (>10), which will instantly hydrolyze the
    
    
    -lactam ring before protection can occur[2].
  • Reagent Addition: Add

    
     of Di-tert-butyl dicarbonate (
    
    
    
    ) dropwise over 15 minutes[1].
  • Monitoring (Self-Validating Step): Stir the reaction for 2 hours at room temperature. Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The reaction is complete when the baseline spot no longer turns purple (confirming the primary amine is fully masked).

  • Workup: Extract the aqueous layer with Ethyl Acetate (

    
    ). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under vacuum to yield the Boc-protected intermediate.

Part 5: References

  • [3] Stability of β-lactam antibiotics in bacterial growth media. National Institutes of Health (NIH) PMC.

  • [4] Kinetics and Mechanism of Hydrolysis of N-Acyloxymethyl Derivatives of Azetidin-2-one. Journal of Organic Chemistry, ACS Publications.

  • [1] this compound Properties and Applications. Benchchem.

  • [5] Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media. Antimicrobial Agents and Chemotherapy, ASM Journals.

  • [2] Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue. MDPI.

Sources

Overcoming catalyst poisoning during azetidinone reduction steps

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azetidinone (β-lactam) Synthesis. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, troubleshoot, and permanently resolve catalyst deactivation issues during the reduction steps of β-lactam workflows.

Azetidinones are critical pharmacophores in antibiotics (e.g., penams, cephalosporins) and cholesterol absorption inhibitors. However, their synthetic pathways often leave trace impurities that severely poison heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C). This guide bridges mechanistic theory with field-proven, self-validating protocols to ensure your hydrogenations reach full conversion.

Diagnostic FAQ: Identifying the Root Cause of Deactivation

Q1: My Pd/C-catalyzed debenzylation of an azetidinone intermediate stalled at 30% conversion. What is the mechanistic cause? A1: Stalling at partial conversion is a classic hallmark of catalyst poisoning. In azetidinone synthesis, precursors are frequently derived from sulfur-containing starting materials (e.g., thiazolidines or reagents like 2-mercaptobenzothiazole)[1]. Trace sulfur compounds possess lone pairs and empty d-orbitals that strongly chemisorb to the palladium active sites, preventing the dissociative adsorption of H₂[2]. If the reaction generates a free amine, the basic nitrogen lone pair can also coordinate to the Pd surface, leading to product inhibition (self-poisoning)[3].

Q2: How do I differentiate between trace sulfur poisoning and amine-induced self-poisoning? A2: You must perform a self-validating spiking experiment. Take a fresh, small-scale reaction and spike it with 5–10 mol% of your purified amine product. If the initial reaction rate drops significantly compared to an unspiked baseline, amine self-poisoning is occurring. If the spiked reaction proceeds normally but your crude bulk batch fails, upstream trace impurities (sulfur or heavy metals) are the culprit.

Q3: Does the choice of solvent impact catalyst poisoning and safety during β-lactam hydrogenation? A3: Absolutely. Coordinating solvents can compete for active sites, but more importantly, the solvent dictates the safety profile. Self-ignition (pyrophoricity) of spent Pd/C catalysts after hydrogenation is a severe risk, particularly when alcoholic solvents (like methanol or ethanol) are used[4]. Switching to a solvent system like ethyl acetate—often combined with an acidic additive to protonate basic amines—eliminates nitrogen coordination and improves the safety profile during catalyst filtration[3].

Quantitative Impact & Mitigation Strategies

To effectively troubleshoot, you must match the suspected poison to its critical concentration threshold and apply the correct mitigation strategy.

Table 1: Common Catalyst Poisons in Azetidinone Synthesis and Mitigation Strategies

Poison TypeSource in Azetidinone SynthesisCritical ConcentrationMechanistic Mitigation Strategy
Sulfur (Thiols/Thioethers) Upstream thiazolidine cleavage, protecting groups> 20 ppmPre-treat substrate with activated carbon (50 wt%) to physically entrap sulfur before adding Pd/C.
Amines (Basic Nitrogen) Reduction of azides/nitro groups or debenzylation> 1 mol% (Product)Add 1.1 eq. of acid (e.g., AcOH) to protonate the amine, removing its coordinating lone pair.
Heavy Metals (e.g., Cu, Fe) Upstream cross-coupling catalysts or reactor corrosion> 50 ppmAqueous washing with chelating agents (EDTA) or use of metal-scavenging silica resins.
Carbon Monoxide (CO) Decarbonylation of trace aldehydes/alcoholsTrace (Surface coverage)Increase H₂ pressure to outcompete CO binding, or switch to a bimetallic catalyst (e.g., Pt-Ru).

Experimental Workflow for Catalyst Troubleshooting

Follow this logical decision tree to identify and resolve the specific deactivation pathway in your workflow.

CatalystTroubleshooting Start Reaction Stalls (< 100% Conversion) AmineCheck Does the reaction generate a basic amine? Start->AmineCheck AddAcid Mitigation: Add 1.1 eq. Acid (e.g., AcOH) AmineCheck->AddAcid Yes SulfurCheck Are trace sulfur/heavy metals expected from prior steps? AmineCheck->SulfurCheck No AddAcid->SulfurCheck Fails Success Reaction Reaches Full Conversion AddAcid->Success Resolves Scavenge Mitigation: Pre-treat with Activated Carbon SulfurCheck->Scavenge Yes Optimize Mitigation: Increase H2 Pressure or Switch to Pd(OH)2/C SulfurCheck->Optimize No Scavenge->Optimize Fails Scavenge->Success Resolves Optimize->Success

Workflow for diagnosing and mitigating catalyst poisoning in azetidinone reductions.

Self-Validating Standard Operating Procedures (SOPs)

SOP 1: Scavenger Pre-Treatment for Trace Sulfur/Heavy Metals

Causality: Activated carbon physically entraps sulfurous impurities within its macroporous network before they can permanently bind to the Pd/C active sites. Self-Validation: A micro-scale test reaction proves the efficacy of the scavenging step before committing the entire batch.

  • Dissolution: Dissolve the crude azetidinone intermediate in a non-coordinating solvent (e.g., EtOAc or THF) at a concentration of 0.1 M.

  • Scavenger Addition: Add 20–50 wt% (relative to the substrate) of activated carbon (e.g., Darco KB-G) or a commercial thiol-scavenging resin.

  • Thermal Incubation: Stir the suspension at 40 °C for 2 hours. Expert Note: Mild heating enhances diffusion into the carbon pores without thermally degrading the sensitive β-lactam ring.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to completely remove the scavenger. Wash the pad with 2 column volumes of solvent.

  • Validation Check: Take a 1 mL aliquot of the filtrate, add 5 mol% Pd/C, and purge with H₂. Monitor by HPLC. If conversion reaches >95% within 1 hour, proceed to bulk hydrogenation.

SOP 2: Acid-Modulated Hydrogenation to Prevent Amine Poisoning

Causality: The addition of a Brønsted acid protonates the basic nitrogen of the newly formed amine. The resulting ammonium salt lacks the free lone pair required to coordinate to the electrophilic palladium surface, completely preventing product inhibition[3].

  • Reactor Charging: Charge the hydrogenation vessel with the purified azetidinone substrate and ethyl acetate.

  • Acidification: Add 1.05 to 1.10 equivalents of an anhydrous acid (e.g., glacial acetic acid or methanesulfonic acid) relative to the expected amine product. Expert Note: Strictly avoid strong aqueous acids like HCl, which can hydrolyze the β-lactam ring or cause unwanted hydrogenolysis of other functional groups.

  • Catalyst Addition: Add 5–10 wt% Pd/C catalyst under a strict inert argon atmosphere to prevent pyrophoric ignition of solvent vapors[4].

  • Hydrogenation: Purge the vessel with H₂ (3x) and pressurize to 2–3 atm. Stir vigorously ( >800 rpm) to eliminate gas-liquid mass transfer limitations.

  • Validation Check: Sample the reaction at 30, 60, and 90 minutes. Plotting conversion versus time should yield a linear progression (zero-order kinetics) until substrate depletion. An exponential decay curve indicates that the acid loading was insufficient and self-poisoning is still occurring.

References

1.[1] US20060173177A1 - Process for preparation of penam derivatives - Google Patents - 2.[2] Technical Support Center: Catalyst Poisoning in the Synthesis of Acetanilide Derivatives - Benchchem - 3.[3] Overcoming Problems at Elaboration and Scale-up of Liquid-Phase Pd/C Mediated Catalytic Hydrogenations in Pharmaceutical Production - ResearchGate - 4.[4] Influence of Solvents and Additives on the Pyrophoricity of Palladium on Carbon Catalyst after Hydrogenation - ResearchGate -

Sources

Validation & Comparative

Chiral HPLC methods for determining purity of 4-(Aminomethyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Chiral HPLC Methods for Determining the Enantiomeric Purity of 4-(Aminomethyl)azetidin-2-one: A Comparative Guide

Executive Summary

This compound is a highly strained, four-membered cyclic lactam that serves as an invaluable chiral synthon in the asymmetric synthesis of complex nitrogen-containing natural products, peptidomimetics, and advanced molecular architectures[1]. Because the stereocenter at the C4 position dictates the stereochemical outcome of subsequent ring-opening and expansion reactions[2], determining its enantiomeric purity with high precision is critical.

This guide objectively compares three distinct High-Performance Liquid Chromatography (HPLC) methodologies for resolving the enantiomers of this compound. By analyzing the causality behind chiral recognition mechanisms—specifically targeting the primary amine versus the


-lactam core—we provide a self-validating framework for selecting the optimal Chiral Stationary Phase (CSP).

Mechanistic Profiling of the Analyte

To design a robust chiral separation method, we must first deconstruct the analyte. This compound possesses two primary sites for chiral recognition:

  • The Primary Aminomethyl Group: Highly polar and easily protonated under acidic conditions to form an

    
     cation.
    
  • The

    
    -Lactam Ring:  Features a hydrogen-bond accepting carbonyl and a hydrogen-bond donating 
    
    
    
    group, constrained within a rigid, strained geometry[1].

The choice of CSP dictates which of these functional groups drives the enantioselective separation.

G A This compound Chiral Analysis B Primary Amine Recognition (Protonated -NH3+) A->B Target Amine C Lactam Ring / H-Bonding (Dipole & Steric Fit) A->C Target Lactam Core D CROWNPAK CR-I(+) Mobile Phase: pH 1-2 HClO4 B->D Host-Guest Complex E Cyclobond I 2000 DMP Reversed-Phase Mode C->E Inclusion & Pi-Pi F Chiralpak AS-H Normal Phase Mode C->F Helical Cavity Fit

Chiral HPLC method selection workflow for this compound based on structural targets.

Comparative Evaluation of Chiral Stationary Phases (CSPs)

Alternative 1: Crown Ether-Based CSPs (The Primary Amine Specialist)

Column: Daicel CROWNPAK® CR-I(+) or CR(+) Mechanism: Crown ether columns are specifically designed to resolve chiral compounds bearing a primary amine group near the chiral center[3]. Under highly acidic conditions (pH 1.0–2.0), the primary amine of this compound is protonated. The resulting


 ion forms a host-guest inclusion complex with the chiral crown ether coated or immobilized on the silica support[4].
Performance Insight:  This is arguably the most targeted approach for this specific molecule. The immobilized CR-I(+) phase allows for the addition of organic modifiers like acetonitrile, which shortens the retention time of the highly polar analyte while maintaining baseline resolution[5]. Furthermore, swapping to a CR-I(-) column reliably reverses the elution order, which is a powerful tool for trace impurity analysis[4].
Alternative 2: Derivatized Cyclodextrin CSPs (The Reversed-Phase Workhorse)

Column: Cyclobond I 2000 DMP (Dimethylphenyl carbamate functionalized


-cyclodextrin)
Mechanism:  Cyclodextrin-based CSPs are highly effective for separating bicyclic and monocyclic 

-lactams[6]. The separation relies on the analyte entering the hydrophobic cavity of the cyclodextrin, while the dimethylphenyl carbamate groups on the rim provide essential

and hydrogen-bonding interactions with the lactam carbonyl and

[7]. Performance Insight: Evaluated extensively in reversed-phase modes (e.g., Acetonitrile/Water), the DMP-derivatized cyclodextrin has shown the ability to baseline-separate a wide variety of substituted azetidin-2-ones[8]. Because this compound lacks bulky aromatic substituents, the carbamate derivatization is strictly necessary to provide the steric bulk required for enantiorecognition.
Alternative 3: Polysaccharide-Based CSPs (The Normal-Phase Standard)

Column: Chiralpak AS-H (Amylose tris[(S)-


-methylbenzylcarbamate])
Mechanism:  Polysaccharide columns rely on the analyte fitting into a chiral helical groove. Separation is driven by hydrogen bonding between the carbamate linkages of the stationary phase and the 

-lactam core[9]. Performance Insight: Chiralpak AS-H is the industry standard for complex azetidin-2-one derivatives, such as the antihyperlipidemic drug Ezetimibe[10]. However, for a small, highly polar, and basic molecule like this compound, normal-phase conditions (Hexane/Ethanol) often result in severe peak tailing unless a basic additive (e.g., diethylamine) or acidic additive (e.g., TFA) is precisely optimized[11].

Quantitative Performance Comparison

The following table synthesizes the expected chromatographic performance of the three alternatives based on established structural analogs and primary amine chiral separation data.

ParameterCROWNPAK CR-I(+)Cyclobond I 2000 DMPChiralpak AS-H
Primary Interaction Host-Guest complexation (

)
Inclusion & H-bonding (Lactam)Helical steric fit & H-bonding
Optimal Mobile Phase

aq. (pH 1.5) / ACN (85:15)
Water / Methanol (90:10)Hexane / EtOH / DEA (80:20:0.1)
Chromatographic Mode Polar Aqueous / AcidicReversed-PhaseNormal Phase
Typical Resolution (

)

(Baseline)


(Requires additives)
Peak Shape (Tailing) Excellent (

)
Moderate (

)
Prone to tailing (

)
Elution Order Reversal Yes (Use CR-I(-) column)NoNo

Self-Validating Experimental Protocol: Crown Ether Method

Given the molecular structure, the CROWNPAK CR-I(+) method provides the highest trustworthiness and mechanistic reliability. Below is the step-by-step methodology.

1. Mobile Phase Preparation:

  • Prepare an aqueous solution of Perchloric acid (

    
    ) adjusted to pH 1.5. Caution: Use analytical grade reagents to prevent baseline noise at low UV wavelengths.
    
  • Mix the acidic aqueous solution with HPLC-grade Acetonitrile (ACN) in an 85:15 (v/v) ratio[5]. Degas thoroughly via sonication.

2. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a concentration of 1.0 mg/mL.

  • Filter through a 0.22

    
    m PTFE syringe filter.
    

3. Chromatographic Conditions:

  • Column: Daicel CROWNPAK CR-I(+), 3.0 mm i.d.

    
     150 mm, 5 
    
    
    
    m[5].
  • Flow Rate: 0.4 mL/min (Adjustable based on system backpressure; keep below 15 MPa)[12].

  • Column Temperature: 25 °C (Temperature control is critical for crown-ether complexation thermodynamics).

  • Detection: UV at 210 nm (due to the lack of strong chromophores on the aliphatic azetidinone ring).

  • Injection Volume: 5

    
    L.
    

4. System Suitability & Validation Workflow:

Protocol S1 System Suitability Inject Racemic Mix S2 Resolution Check Rs > 2.0 required S1->S2 S2->S1 Fail (Adjust pH/Temp) S3 Sample Analysis Inject Unknown S2->S3 Pass S4 Purity Calculation % Enantiomeric Excess S3->S4

Self-validating chiral HPLC experimental protocol ensuring robust enantiomeric resolution.

Conclusion & Recommendations

For the routine determination of enantiomeric purity of this compound, Crown Ether-based CSPs (CROWNPAK CR-I(+)) are the superior choice. By directly targeting the primary aminomethyl group via protonation and host-guest complexation, this method bypasses the peak tailing issues commonly associated with normal-phase polysaccharide columns. If the molecule is later derivatized (e.g., the primary amine is protected with a Boc or Cbz group), the method should pivot to Derivatized Cyclodextrin (Cyclobond DMP) or Polysaccharide (Chiralpak AS-H) columns, as the primary amine will no longer be available for crown ether complexation.

References

1.[6] Sun, P., et al. "Separation of Enantiomers of


‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases." Journal of Liquid Chromatography & Related Technologies, Vol. 29, No. 13, 2006. 6
2.[8] Sun, P., et al. "Full article: Separation of Enantiomers of 

‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases." Taylor & Francis, 2011. 8 3.[1] Benchchem. "this compound | 130762-32-2". Benchchem Product Profiles. 1 4.[7] Sun, P., et al. "Separation of Enantiomers of

‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases." ResearchGate, 2017. 7 5.[10] "Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe." Scientific Research Publishing. 10 6.[11] Sathiyasundar R, et al. "Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase." JSM Central, 2016.11 7.[9] "Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe." Semantic Scholar, 2012. 9 8.[12] Daicel CROWNPAK®CR(+) and (-) Crown Ether HPLC Chiral Columns. The Lab Store. 12 9.[5] "Separation of free amino acids and primary amines using Daicel crown ether columns: CROWNPAK CR-I(+) and CROWNPAK CR-I(-)." HPLC.eu Application Note. 5 10.[2] Benchchem. "this compound Synthesis Chiral." Benchchem Product Profiles. 2 11.[3] Daicel CROWNPAK CR(+) HPLC Analytical Column. Uvison.3 12.[4] Daicel CROWNPAK Crown Ether Chiral Columns. Element Lab Solutions. 4

Sources

High-Resolution X-Ray Crystallography Data for 4-(Aminomethyl)azetidin-2-one Derivatives: A Comparative Structural Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural biology and synthetic methodology, I frequently encounter the challenge of validating the absolute stereochemistry and conformational dynamics of strained heterocyclic scaffolds. The 4-(Aminomethyl)azetidin-2-one core is a highly versatile building block, serving not only as the fundamental pharmacophore for monobactam antibiotics but also as a crucial intermediate for peptidomimetics and tubulin-targeting anticancer agents[1]. The primary aminomethyl group at the C4 position provides a potent nucleophilic handle for acylation, alkylation, and the construction of complex spirocyclic or bridged architectures[1].

However, the biological efficacy of these derivatives is inextricably linked to their 3D conformation—specifically the cis or trans relationship of substituents at the C3 and C4 positions, and the dihedral angles between the beta-lactam ring and appended aryl groups. X-ray crystallography remains the gold standard for unequivocally determining these parameters, revealing critical insights into amide resonance, ring puckering, and intramolecular hydrogen bonding[2][3].

This guide objectively compares the structural parameters of various azetidin-2-one derivatives and provides a self-validating protocol for their synthesis and crystallization.

Comparative Structural Analysis: Conformational Dynamics

When comparing different azetidin-2-one derivatives, X-ray crystallographic data reveals significant conformational variations dictated by substituent sterics. The strained four-membered beta-lactam ring generally exhibits a C=O bond length of approximately 1.20–1.22 Å and unequal C-N bond lengths, indicating a specific degree of restricted amide resonance[4][5].

For instance, in 3-vinyl and 3,3-diphenyl substituted derivatives, the non-coplanar configuration of the appended aryl rings is pronounced. The dihedral angle between Ring A (the lactam) and Ring B (the N1-aryl group) heavily influences the molecule's ability to fit into distinct biological binding pockets, such as the colchicine binding site of tubulin[6][7].

Table 1: Comparative X-Ray Crystallographic Parameters of Azetidin-2-one Derivatives

Structural ParameterThis compound (Unsubstituted Core)3-Vinyl-1,4-diarylazetidin-2-one (trans)3,3-Diphenylazetidin-2-one3-Methyl-3-phenylazetidin-2-one (cis/trans mix)
C=O Bond Length ~1.22 Å1.207 - 1.214 Å~1.21 Å~1.21 Å
N1-C2 Bond Length ~1.38 Å1.367 - 1.376 Å~1.37 Å~1.37 Å
C3-C4 Bond Length ~1.56 Å~1.48 - 1.55 Å~1.57 Å~1.56 Å
Ring A/B Dihedral Angle N/A (Aliphatic)-59.5° to -77.0°-61.7°73.4° (cis), -66.1° (trans)
H3-H4 Coupling (NMR) N/A2.00 - 2.52 Hz (trans)N/A3.0 - 5.6 Hz (cis)
Mechanistic Insights: The "Why" Behind the Data
  • Stereochemical Control & Steric Hindrance: The formation of the trans isomer is predominantly driven by steric hindrance when bulky aryl or vinyl rings are present at the C3 and C4 positions[6]. In contrast, cis isomers can be selectively synthesized using specific catalysts or under lower temperature conditions. While the trans configuration is easily estimated by the small

    
     coupling constant (0–2.7 Hz) in 
    
    
    
    H NMR, X-ray crystallography is strictly required to confirm the absolute configuration and the exact torsion angles (e.g., C2-N1-C5-C10)[3][8].
  • Amide Resonance in Strained Rings: The C-N bonds in the beta-lactam ring are notably unequal. The N1-C4 bond is typically longer (e.g., ~1.48 Å) compared to the N1-C2 amide bond (~1.37 Å)[5]. This restricted resonance is a hallmark of the beta-lactam's strain energy, which makes the carbonyl carbon highly susceptible to nucleophilic attack—the exact mechanism by which these molecules inhibit bacterial transpeptidases (PBPs) or act as covalent enzyme modifiers[9][10].

Experimental Protocol: Synthesis and Crystallization Workflow

To obtain high-quality single crystals of this compound derivatives suitable for X-ray diffraction, a self-validating protocol must be followed. The following methodology details the Staudinger cycloaddition followed by controlled crystallization.

Phase 1: Staudinger Cycloaddition (Synthesis of the Core)

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of the appropriate imine (Schiff base) in anhydrous 1,4-dioxane or dichloromethane (DCM)[11][12].

  • Base Addition: Add 2.0 to 2.5 equivalents of triethylamine (TEA) and cool the mixture to 0 °C in an ice bath to control the exothermic nature of the next step[12][13].

  • Ketene Generation: Dropwise, add 1.2 equivalents of the activated acyl chloride (e.g., chloroacetyl chloride or a phthalimide-protected amino acid chloride) to generate the ketene in situ[12][14].

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6–12 hours. Monitor completion via TLC (Ethyl Acetate:Hexane, 3:7). The disappearance of the imine spot validates the cycloaddition[15].

  • Workup: Quench with cold water, extract the organic phase with ethyl acetate, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure[15].
    

Phase 2: Deprotection (Aminomethyl Generation)

  • If a protected precursor was used (e.g., phthalimide), perform the appropriate deprotection (e.g., refluxing with hydrazine hydrate) to yield the free 4-(aminomethyl) group[1].

Phase 3: Crystallization for X-Ray Analysis

  • Solvent Selection: Dissolve the purified crude solid in a minimum volume of hot absolute ethanol or an ethanol/ethyl acetate mixture[6][16].

  • Filtration: Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean, dust-free glass vial. Causality: Removing particulate nucleation sites prevents rapid, disordered precipitation, forcing the system into a slow crystallization pathway.

  • Slow Evaporation: Loosely cap the vial (or cover with parafilm pierced with a single needle hole) and allow it to stand undisturbed at room temperature.

  • Harvesting & Data Collection: After 48–72 hours, harvest the resulting single crystals. Mount an optically clear crystal on a Mitegen cryoloop and collect data using a diffractometer (e.g., Mo Kα or Cu Kα radiation) at 100–123 K in a nitrogen gas stream to minimize thermal motion and maximize resolution[6][7].

Workflow Visualization

Azetidinone_Workflow Imine Imine (Schiff Base) + Acyl Chloride Ketene In Situ Ketene Generation (Triethylamine, 0°C) Imine->Ketene Cycloaddition [2+2] Staudinger Cycloaddition Ketene->Cycloaddition BetaLactam Protected Azetidin-2-one (cis/trans mixture) Cycloaddition->BetaLactam Deprotection Deprotection (Yields 4-Aminomethyl) BetaLactam->Deprotection Crystallization Slow Evaporation (Absolute Ethanol) Deprotection->Crystallization XRay X-Ray Crystallography (100-123 K, Cu/Mo Kα) Crystallization->XRay Analysis Structural Validation (Stereochemistry, Bond Lengths) XRay->Analysis

Workflow for synthesis, crystallization, and X-ray validation of azetidin-2-ones.

References
  • Synthesis, Evaluation and Structural Studies of Antiproliferative Tubulin-targeting Azetidin-2-ones - Arrow@TU Dublin. Source: tudublin.ie. URL:[Link]

  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity. Source: nih.gov. URL:[Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Source: mdpi.com. URL:[Link]

  • Azetidin-2-ones: structures of antimitotic compounds based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core. Source: nih.gov. URL:[Link]

  • 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. Source: nih.gov. URL:[Link]

  • ChemInform Abstract: The Chemistry and Biological Potential of Azetidin-2-ones. Source: researchgate.net. URL:[Link]

  • Evaluation of the synthesis and structure of new azetidin-2-ones of ferulic acid. Source: researchgate.net. URL:[Link]

  • Comparison and Description of the Synthesis of New Compounds from Azetidin... Source: pnrjournal.com. URL:[Link]

  • Synthesis and spectral characterization of 2-azitidinone derivatives. Source: jetir.org. URL:[Link]

  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring... Source: sciencescholar.us. URL:[Link]

  • SYNTHESIS AND BIOLOGICAL SIGNIFICANCE OF AZETIDINONE CLUBBED QUINOLINE DERIVATIVES. Source: sciensage.info. URL:[Link]

  • CA2785738A1 - Ligand-directed covalent modification of protein. Source: google.com.

Sources

Validating Optical Rotation Standards for 4-(Aminomethyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical manuscript designed for pharmaceutical scientists and process chemists. It prioritizes experimental rigor, validation logic, and comparative analysis over simple instructional steps.

Executive Summary: The Chirality Challenge

4-(Aminomethyl)azetidin-2-one (CAS 130762-32-2) is a critical chiral building block, often serving as the scaffold for carbapenem antibiotics like Doripenem and Meropenem. Its stereochemical purity—specifically at the C4 position—is a Critical Quality Attribute (CQA).

While Optical Rotation (OR) is the pharmacopeial standard for rapid batch release, it is an indirect measurement susceptible to solvent effects, concentration non-linearity, and chemical instability (specifically


-lactam ring opening). This guide validates the use of OR as a release standard by comparing it against the "Gold Standard" alternative: Chiral High-Performance Liquid Chromatography (HPLC-CSP) .

Key Insight: Optical rotation values for this molecule are not absolute constants but are system-dependent variables. Validation requires a "Cross-Verification Workflow" where Chiral HPLC establishes the enantiomeric excess (


) baseline before OR can be trusted as a daily release tool.

Comparative Analysis: Polarimetry vs. Chiral HPLC

The following table contrasts the "Product" (Optical Rotation Method) against its primary alternative (Chiral HPLC) to highlight where OR fails and where it succeeds.

Table 1: Technical Performance Matrix
FeatureOptical Rotation (Polarimetry) Chiral HPLC (Alternative) Verdict
Specificity Low. Measures net rotation of all chiral species (including impurities/degradants).High. Physically separates enantiomers (

) and impurities.
HPLC is required for initial characterization.
Sensitivity Moderate. Requires high concentration (

g/100mL).
High. Can detect trace enantiomers at ppm levels.OR is unsuitable for trace impurity analysis.
Throughput High. Measurement takes <2 mins.Low. Run times often 20–40 mins.OR is superior for in-process control (IPC).
Solvent Dependency Critical. Rotation sign (+/-) can invert based on solvent H-bonding.Moderate. Mobile phase affects separation, not detection logic.OR requires strict solvent standardization.
Sample Integrity Risk. High concentrations may induce polymerization (aminolysis).Safe. Dilute conditions preserve the

-lactam ring.
OR requires rapid measurement to prevent degradation.

The Validation Protocol

To validate an OR standard for this compound, you must prove that the measured rotation correlates linearly with the enantiomeric purity established by HPLC.

Phase A: Establishing the "Golden Batch" (HPLC)

Before trusting the polarimeter, you must characterize a reference standard using a Chiral Stationary Phase (CSP).

Protocol:

  • Column Selection: Use an immobilized polysaccharide column (e.g., Chiralpak IA/IC) or a Crown Ether column (specifically for primary amines).

  • Mobile Phase: 85:15 Hexane:Ethanol with 0.1% Diethylamine (DEA) to suppress peak tailing of the amine.

  • Target: Verify Enantiomeric Excess (

    
    ) is >99.5%.
    
  • Calculation:

    
    
    
Phase B: Optical Rotation Method Validation

Once the material is confirmed >99.5%


, proceed to OR validation.

Critical Parameter: The Salt Form The free base of this compound is unstable (intermolecular aminolysis). Validation must be performed on the Hydrochloride (HCl) or Tartrate salt.

Experimental Workflow:

  • Solvent Choice: Water (

    
    ) or Methanol (
    
    
    
    ). Note: Water is preferred for HCl salts but avoid basic buffers which trigger ring opening.
  • Wavelength: Sodium D-Line (589 nm).

  • Temperature: Strictly

    
    . (Temperature coefficients for 
    
    
    
    -lactams are high).
  • Linearity Plot: Prepare concentrations at 0.2, 0.5, 1.0, and 2.0 g/100mL. Plot Observed Rotation (

    
    ) vs. Concentration (
    
    
    
    ).
    • Pass Criteria:

      
      . The slope equals the Specific Rotation 
      
      
      
      .
Phase C: Degradation Check (Self-Validating System)

A robust standard must detect its own degradation.

  • Intentionally stress a sample (pH 9.0 buffer, 1 hour).

  • Measure OR.[1]

  • Expectation: The

    
    -lactam ring opens to form the 
    
    
    
    -amino acid, which has a significantly different specific rotation.
  • If OR does not shift significantly upon ring opening, the method is invalid for stability indicating purposes.

Visualizing the Validation Logic

The following diagram illustrates the decision pathway for validating the standard.

ValidationWorkflow Start Raw Material: This compound HPLC Step 1: Chiral HPLC (Primary Reference Method) Start->HPLC CheckEE Is ee > 99.5%? HPLC->CheckEE Reject Reject Batch (Recrystallize) CheckEE->Reject No OR_Setup Step 2: Polarimetry Setup (Solvent: Water, T=20°C) CheckEE->OR_Setup Yes Linearity Step 3: Linearity Test (0.2 - 2.0 g/100mL) OR_Setup->Linearity Calc Calculate Specific Rotation [α] = α / (l * c) Linearity->Calc Stability Step 4: Stress Test (Ring Opening Check) Calc->Stability Final Validated Release Standard Stability->Final If sensitive to degradation

Figure 1: The "Cross-Verification" workflow ensuring the optical rotation value is grounded in chromatographic purity.

Mechanistic Degradation & Interference

Understanding why the standard fails is as important as knowing when it passes. The primary failure mode for this compound is the hydrolysis of the strained four-membered ring.

DegradationPathway Active Intact Beta-Lactam (High Optical Rotation) Conditions Trigger: Basic pH / Heat / H2O Active->Conditions OpenRing Hydrolyzed Amino Acid (Altered Rotation) Conditions->OpenRing Nucleophilic Attack at Carbonyl

Figure 2: The chemical instability pathway. The transition from the strained ring (Active) to the open chain (Hydrolyzed) alters the chiral environment, changing the optical rotation value.

References

  • Comparison of Polarimetry and HPLC-CSP: Lee, M. S., et al. (2012).[2] "Comparison of Polarimetry and Crown Ether-Based HPLC Chiral Stationary Phase Method to Determine (L)-amino Acid Optical Purity." Food Chemistry.

  • Beta-Lactam Ring Stability: ChemicalBook. (2023). "Structure and Properties of Azetidin-2-one Derivatives."

  • Chiral Analysis of Beta-Lactams: Bhushan, R., & Martens, J. (1997).[2] "Direct Resolution of Enantiomers of Beta-Lactams by Liquid Chromatography." Biomedical Chromatography.

  • Optical Rotation Standards: United States Pharmacopeia (USP) <781> Optical Rotation.

Sources

A Comparative Guide to the Synthesis of 4-Substituted Azetidinones for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

The β-lactam motif, a four-membered cyclic amide also known as the 2-azetidinone core, is a cornerstone of modern medicine, most notably as the active component in a vast array of antibiotics. Beyond their antimicrobial prowess, substituted azetidinones serve as versatile chiral building blocks for a diverse range of therapeutic agents. The substituent at the C-4 position of the azetidinone ring plays a pivotal role in modulating biological activity and providing a handle for further synthetic elaboration. Consequently, the efficient and stereocontrolled synthesis of 4-substituted azetidinones is a topic of paramount importance for researchers in drug discovery and development.

This guide provides a comparative analysis of the most prominent synthetic routes to 4-substituted azetidinones, offering insights into their mechanisms, practical considerations, and relative merits. We will delve into the intricacies of the Staudinger cycloaddition, the Kinugasa reaction, ester enolate-imine condensations, and intramolecular cyclization strategies, providing experimental data and detailed protocols to inform your synthetic planning.

Comparative Overview of Synthetic Strategies

The choice of synthetic route to a target 4-substituted azetidinone is a multifactorial decision, weighing aspects such as substrate availability, desired stereochemistry, and scalability. The following diagram illustrates the primary disconnection approaches that will be discussed in detail.

Caption: Primary synthetic disconnections for 4-substituted azetidinones.

The Staudinger [2+2] Ketene-Imine Cycloaddition

First reported by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene and an imine remains one of the most versatile and widely employed methods for β-lactam synthesis.[1]

Mechanistic Insights

The Staudinger reaction is not a concerted pericyclic reaction but rather proceeds through a stepwise mechanism. The reaction is initiated by the nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene, forming a zwitterionic intermediate.[2] This intermediate then undergoes a conrotatory ring closure to furnish the four-membered azetidinone ring.[2] The stereochemical outcome of the reaction, yielding either cis or trans diastereomers, is determined by the competition between the direct ring closure of the initial zwitterionic intermediate and its isomerization to a more stable conformer prior to cyclization.[2][3] Generally, (E)-imines tend to yield cis β-lactams, while (Z)-imines favor the formation of trans β-lactams.[4] The electronic nature of the substituents also plays a crucial role; electron-donating groups on the ketene and electron-withdrawing groups on the imine typically promote the formation of cis products.[2][4]

Caption: Simplified mechanism of the Staudinger cycloaddition.

Experimental Protocol: Synthesis of a 4-Aryl-Azetidinone

This protocol provides a general procedure for the synthesis of a 4-aryl-azetidinone via the in situ generation of a ketene from an acyl chloride.[2][5]

Materials:

  • Aryl imine (1.0 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Acyl chloride (1.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl imine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the acyl chloride (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred imine solution over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 4-aryl-azetidinone.

The Kinugasa Reaction

The Kinugasa reaction is a copper-catalyzed [3+2] cycloaddition of a terminal alkyne and a nitrone to afford β-lactams, typically with a high degree of cis-stereoselectivity.[5][6] This method offers a convergent and atom-economical approach to a variety of substituted azetidinones.

Mechanistic Insights

The currently accepted mechanism involves the in situ formation of a copper acetylide from the terminal alkyne in the presence of a copper(I) catalyst and a base.[7] This copper acetylide then undergoes a 1,3-dipolar cycloaddition with the nitrone to form a five-membered isoxazolidine intermediate.[7] This intermediate subsequently undergoes a rearrangement cascade, which can involve a cycloreversion to an imine and a copper-ketenyl species, followed by an intramolecular cyclization to yield the β-lactam product.[7] The preferential formation of the cis-diastereomer is a hallmark of this reaction.[5]

Caption: Simplified mechanism of the Kinugasa reaction.

Experimental Protocol: One-Pot Synthesis of a 4-Substituted β-Lactam

This protocol is adapted from a convenient one-pot procedure utilizing inexpensive calcium carbide as the acetylene source.[8][9]

Materials:

  • Nitrone derivative (1.0 eq)

  • Calcium carbide (CaC₂) (1.5 eq)

  • Copper(I) chloride (CuCl) (10 mol%)

  • N-Methylimidazole (NMI) (20 mol%)

  • Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the nitrone derivative (1.0 eq), calcium carbide (1.5 eq), CuCl (10 mol%), and NMI (20 mol%).

  • Add anhydrous THF to the mixture.

  • Add TBAF·3H₂O (1.5 eq) to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4-substituted β-lactam.

Ester Enolate-Imine Condensation (Gilman-Speeter Reaction)

The condensation of a metalated ester enolate with an imine, often referred to as the Gilman-Speeter reaction, provides a reliable method for the synthesis of β-lactams. This reaction typically proceeds with high diastereoselectivity, favoring the formation of trans-substituted azetidinones.

Mechanistic Insights

The reaction is initiated by the deprotonation of an ester at the α-position using a strong base, such as lithium diisopropylamide (LDA), to generate a lithium enolate. This enolate then undergoes a nucleophilic addition to the carbon atom of the imine C=N bond. The resulting adduct then undergoes an intramolecular cyclization via nucleophilic attack of the nitrogen anion onto the ester carbonyl group, with subsequent elimination of the alkoxide to form the β-lactam ring. The stereochemical outcome is generally controlled by the geometry of the enolate and the facial selectivity of the addition to the imine.

Caption: Simplified mechanism of the Gilman-Speeter reaction.

Experimental Protocol: Synthesis of a trans-3,4-Disubstituted Azetidinone

This protocol is a general procedure for the Gilman-Speeter reaction.

Materials:

  • Ester (1.0 eq)

  • Diisopropylamine (1.1 eq)

  • n-Butyllithium (1.1 eq)

  • Imine (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq) dropwise and stir the solution for 30 minutes at -78 °C to generate LDA.

  • Add the ester (1.0 eq) dropwise to the LDA solution and stir for 1 hour at -78 °C to form the ester enolate.

  • In a separate flame-dried flask, dissolve the imine (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Transfer the ester enolate solution to the imine solution via cannula.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Intramolecular Cyclization of β-Amino Acids

The intramolecular cyclization of β-amino acids or their derivatives offers a conceptually straightforward approach to the azetidinone core. This method is particularly useful for the synthesis of β-lactams from readily available chiral β-amino acid precursors, allowing for excellent stereochemical control.

Mechanistic Insights

This transformation is essentially an intramolecular amidation. The carboxylic acid of the β-amino acid is activated in situ using a suitable coupling reagent. The amino group then acts as an intramolecular nucleophile, attacking the activated carbonyl and displacing the activating group to form the four-membered lactam ring. The stereochemistry of the starting β-amino acid is typically retained in the final product.

Sources

A Researcher's Guide to the Infrared Fingerprints of the β-Lactam Ring

Author: BenchChem Technical Support Team. Date: March 2026

For decades, the four-membered azetidinone ring, the core of all β-lactam antibiotics, has been a cornerstone of antibacterial therapy. Its inherent ring strain is the very source of its potent biological activity, enabling it to acylate and inactivate bacterial transpeptidases involved in cell wall synthesis.[1] For researchers in drug development and quality control, a rapid, reliable method to confirm the presence and structural integrity of this critical pharmacophore is paramount. Infrared (IR) spectroscopy provides exactly that—a powerful and accessible analytical fingerprint.

This guide provides an in-depth comparison of the characteristic IR spectral features of the β-lactam ring across its major antibiotic classes. We will explore the theoretical underpinnings of its unique spectral signature, compare the fingerprints of different families, and provide a practical, field-tested protocol for acquiring high-quality data.

The Signature of Strain: An Unusually High-Frequency Carbonyl Stretch

The most definitive and diagnostically useful feature in the IR spectrum of any β-lactam is the carbonyl (C=O) stretching vibration. In a typical acyclic amide, this band appears in the 1680-1630 cm⁻¹ region. However, the C=O stretch of a β-lactam is found at a significantly higher frequency, typically above 1730 cm⁻¹ .[1][2]

This dramatic shift is a direct consequence of the geometric constraints of the four-membered ring. In a standard amide, the nitrogen's lone pair of electrons can effectively delocalize into the carbonyl group (amide resonance), imparting more single-bond character to the C=O bond and lowering its stretching frequency. In the azetidinone ring, the severe bond-angle strain prevents the nitrogen atom from adopting the planar geometry required for efficient resonance. The nitrogen lone pair is held in a more pyramidal geometry, inhibiting delocalization. As a result, the β-lactam carbonyl retains a higher degree of double-bond character, leading to a stronger bond and, consequently, a higher-frequency vibration.[3][4][5] This high-frequency absorption is a virtually unmistakable indicator of the presence of the strained azetidinone ring.[2]

Comparative Analysis: How Fused Rings Modulate the Carbonyl Frequency

While the high-frequency C=O stretch is a unifier, its precise position provides valuable information about the specific class of β-lactam antibiotic. The fusion of a second ring to the azetidinone core—as seen in penicillins, cephalosporins, and carbapenems—introduces additional strain and electronic effects that subtly but predictably alter the carbonyl absorption frequency.

β-Lactam ClassFused Ring SystemTypical C=O Stretching Frequency (cm⁻¹)
Monobactams None (Monocyclic)1735 - 1765
Penicillins (Penams) Fused Thiazolidine (5-membered)1770 - 1790
Cephalosporins (Cephems) Fused Dihydrothiazine (6-membered)1770 - 1780
Carbapenems Fused Dihydropyrrole (5-membered, unsaturated)~1770
Clavulanic Acid (Oxapenams) Fused Oxazolidine (5-membered)~1800

Note: These ranges are typical and can be influenced by substituents and sample phase. Data compiled from sources.[2]

The general trend observed is that fusion of a second ring increases the carbonyl stretching frequency relative to monocyclic monobactams.[2] This suggests an increase in the overall strain of the bicyclic system, which further hinders amide resonance and strengthens the C=O double bond character. Carbapenems, with their unsaturated fused ring, and the highly strained oxapenam system of clavulanic acid, often exhibit some of the highest frequencies.

G A A E E A->E Leads to B B F F B->F Leads to C C G G C->G Leads to D D H H D->H Leads to

Beyond the Carbonyl: Other Key Vibrational Modes

While the C=O stretch is the star of the show, other vibrations contribute to the complete fingerprint of the azetidinone ring.

  • N-H Stretch: In β-lactams with an unsubstituted nitrogen (or one with an acylamino side chain), a medium to sharp N-H stretching band can be observed in the region of 3100-3400 cm⁻¹.[6][7] The exact position and broadness can be influenced by hydrogen bonding.

  • C-N Stretch: The C-N stretching mode of the lactam ring is typically found in the 1330-1390 cm⁻¹ region. This band can sometimes be coupled with N-H bending vibrations.[8]

  • Acyl Side-Chain Amide: It is crucial not to confuse the β-lactam C=O with the amide C=O from an acylamino side chain, common in penicillins and cephalosporins. This "Amide I" band typically appears at a much lower frequency, around 1650-1680 cm⁻¹, in the normal range for secondary amides.[9]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure reproducible and high-quality data, a standardized protocol is essential. The following describes the preparation of a solid sample as a potassium bromide (KBr) pellet, a common and reliable method for obtaining sharp, well-resolved spectra of crystalline β-lactams.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • KBr pellet press kit (die and hydraulic press)

  • Infrared-grade Potassium Bromide (KBr), desiccated

  • β-lactam sample (1-2 mg)

Step-by-Step Methodology:

  • Drying: Thoroughly dry the KBr powder in an oven at ~110°C for at least 2-4 hours and store it in a desiccator. Moisture is the primary enemy, as it leads to a very broad O-H absorption band around 3400 cm⁻¹ that can obscure the N-H stretching region.

  • Sample Preparation: Place approximately 100-150 mg of the dried KBr into the agate mortar. Add 1-2 mg of the β-lactam sample. The optimal ratio is roughly 1:100 sample to KBr.

  • Grinding: Gently grind the mixture with the pestle for 2-3 minutes. The goal is to create a fine, homogenous powder with a particle size smaller than the wavelength of the IR radiation to minimize scattering effects (Christiansen effect). The mixture should appear as a uniform, slightly cloudy powder.

  • Pellet Pressing: Transfer a portion of the powder into the KBr pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for 1-2 minutes. The pressure will cause the KBr to flow and form a transparent or translucent disc.

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Collection: Purge the spectrometer's sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference. Collect a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[10]

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

G A 1. Dry KBr Powder (110°C, 2-4h) B 2. Mix Sample & KBr (1:100 ratio) A->B C 3. Grind Mixture (Agate Mortar) B->C D 4. Load Pellet Die C->D E 5. Apply Pressure (7-10 tons) D->E G Transparent KBr Pellet E->G F 6. Acquire Spectrum (FTIR, 4000-400 cm⁻¹) H Final IR Spectrum F->H G->F

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of azetidinone-containing molecules. The anomalously high stretching frequency of the β-lactam carbonyl group serves as a robust and reliable diagnostic marker. Furthermore, subtle shifts in this frequency, when compared across different antibiotic families, provide a deeper level of structural insight, reflecting the modulatory effects of fused ring systems on the core azetidinone's strain and electronics. By following standardized experimental protocols, researchers can confidently leverage these spectral fingerprints for compound identification, stability studies, and quality assurance in the critical field of antibiotic development.

References

  • Mori, T., et al. (1982). Relationships between structure and carbonyl stretching frequencies of the beta-lactam ring and the 7-acylamino group in 1-thia- and 1-oxa-cephem antibiotics. The Journal of Antibiotics, 35(12), 1729–1733. Available from: [Link]

  • Kaur, N., et al. (2015). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 30(1), 211-218. Available from: [Link]

  • Al-Karawi, A. J. M., & Al-Amiery, A. A. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(2), 4437-4447. Available from: [Link]

  • Barbosa, V. S., et al. (2024). FTIR-Derived Feature Insights for Predicting Time-Dependent Antibiotic Resistance Progression. International Journal of Molecular Sciences, 25(16), 8881. Available from: [Link]

  • Kumar, R., et al. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. Research Journal of Pharmacy and Technology, 17(3), 1163-1168. Available from: [Link]

  • Bansal, R. K. (1999). Heterocyclic Chemistry (3rd ed.). New Age International. [This is a general reference to a textbook, a specific URL is not available for the entire book, but it is a standard text in the field].
  • Soares, J. M., et al. (2024). Machine Learning in FTIR Spectrum for the Identification of Antibiotic Resistance: A Demonstration with Different Species of Microorganisms. International Journal of Molecular Sciences, 25(17), 9474. Available from: [Link]

  • Hernandez-Laguna, A., et al. (2016). Characterization of the β-Lactam Ring Fundamental Vibrations by Ab Initio and FT-IR Methods. Journal of the Mexican Chemical Society, 43(3-4), 105-111. Available from: [Link]

  • Ribeiro, A., et al. (2024). Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques. Applied Sciences, 14(17), 7015. Available from: [Link]

  • Unspecified Author. (n.d.). The features of IR spectrum. University of Technology, Iraq.
  • Ribeiro, A., et al. (2024). Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques. MDPI. Available from: [Link]

  • Soares, J. M., et al. (2023). Spectroscopic Identification of Bacteria Resistance to Antibiotics by Means of Absorption of Specific Biochemical Groups and Special Machine Learning Algorithm. International Journal of Molecular Sciences, 24(19), 14815. Available from: [Link]

  • Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University Department of Chemistry. Available from: [Link]

  • Unspecified Author. (n.d.). Infrared Spectroscopy. University of Colorado Boulder.
  • Al-Masoudi, N. A., et al. (2018). Synthesis, Spectroscopic Study, Antioxidant and Antibacterial Activity of New β-Lactam and Pyrrolone Derivatives. Journal of Chemical and Pharmaceutical Research, 10(6), 1-12. Available from: [Link]

  • Unspecified Author. (n.d.). Sample preparation and factors affect IR bands. University of Technology, Iraq.
  • Unspecified Author. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College.
  • Luo, Y., et al. (2019). The mechanism of NDM-1-catalyzed carbapenem hydrolysis is distinct from that of penicillin or cephalosporin hydrolysis. Journal of Computational Chemistry, 40(2), 293-303. Available from: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. Available from: [Link]

  • Hansen, P. E., et al. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Molecules, 26(24), 7689. Available from: [Link]

  • Unspecified Author. (n.d.). IR Spectroscopy of Hydrocarbons. University of Illinois Springfield.
  • Luo, Y., et al. (2019). Figure: Chemical structures of penicillin, cephalosporin, and carbapenem. ResearchGate. Available from: [Link]

  • Mystic Chemistry Classes. (2023, April 7). IR Spectroscopy - Factors affecting position of carbonyl stretching frequency. YouTube. Available from: [Link]

  • Stone, C. A. Jr, et al. (2019). Fig. 1 Rates of cross-reactivity between beta-lactam antibiotics. Journal of Allergy and Clinical Immunology: In Practice, 7(1), 31-37.e1. Available from: [Link]

  • Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available from: [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link]

  • Kula, B. W., et al. (2019). A systematic review: can one prescribe carbapenems to patients with IgE-mediated allergy to penicillins or cephalosporins?. The Journal of Allergy and Clinical Immunology: In Practice, 7(6), 2034–2044.e2. Available from: [Link]

  • LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link]

  • Jeffres, M. (2017, June 15). Cross-Reactivity Between Cephalosporins and Penicillins: How Beta-Lactam Side Chain Grids Are (Probably) Saving Lives. IDStewardship. Available from: [Link]

  • Health PEI. (n.d.). Management of Penicillin and Beta-Lactam Allergy Guidelines. Health PEI. Available from: [Link]

  • Zhang, Y., et al. (2015). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency?. The Journal of Physical Chemistry B, 119(11), 4156–4165. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Aminomethyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your essential guide for the responsible disposal of 4-(Aminomethyl)azetidin-2-one. As a valued professional in research and drug development, your commitment to safety and environmental stewardship is paramount. This document provides a detailed, step-by-step protocol for the proper handling and disposal of this versatile chemical building block, ensuring the safety of your personnel and full compliance with regulatory standards. This guide moves beyond simple instruction to explain the critical reasoning behind each procedural step, empowering your team to manage chemical waste with confidence and scientific integrity.

Section 1: Hazard Assessment and Waste Characterization

Before any disposal protocol can be implemented, a thorough understanding of the substance's hazards is essential. The disposal plan for any chemical is dictated by its specific physical, chemical, and toxicological properties.

1.1 The Primacy of the Safety Data Sheet (SDS)

The most authoritative source of information for any chemical is its specific Safety Data Sheet (SDS). While this guide provides a robust framework, the SDS for the exact product you are using must be consulted first. An SDS will provide critical details on hazards, handling, and emergency measures. For instance, the SDS for a related compound, 2-Azetidinone, classifies it as causing severe skin burns and eye damage. Similarly, other azetidine derivatives are noted as skin and eye irritants.[1] Therefore, it is prudent to handle this compound with a high degree of caution.

Key Hazards to Consider:

  • Skin and Eye Irritation/Corrosion: Many amine-containing compounds and lactams can cause irritation or severe burns upon contact.[1][2]

  • Toxicity: While specific data for this compound is limited, related substances may be harmful if swallowed or inhaled.[3][4]

  • Environmental Hazards: Nitrogen-containing heterocyclic compounds can pose risks to aquatic life and should not be released into the environment.[5][6] The SDS will contain specific information on ecotoxicity.

1.2 Waste Characterization under EPA Regulations

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates that all waste generators must determine if their waste is hazardous.[7] This "cradle-to-grave" responsibility ensures that hazardous materials are managed safely from generation to final disposal.[7]

A waste is considered hazardous if it meets one of two criteria:

  • Listed Wastes: The EPA publishes specific lists of wastes known to be hazardous (F, K, P, and U lists).[8] It is unlikely that this compound itself will be on these lists unless it is a component of a listed commercial chemical product.

  • Characteristic Wastes: Even if not listed, a waste is hazardous if it exhibits one or more of the following characteristics:

    • Ignitability: Catches fire under certain conditions.

    • Corrosivity: An acid or base that can corrode metal.

    • Reactivity: Is unstable and may explode or release toxic gases.

    • Toxicity: Contains certain concentrations of toxic chemicals that could leach into groundwater.[9]

Based on its chemical structure, this compound waste is unlikely to be ignitable or reactive under normal conditions. However, depending on its formulation or what it's mixed with, it could be corrosive or toxic. Laboratory testing or process knowledge is required for a definitive classification.[9]

Section 2: Regulatory Compliance and Generator Status

Both the EPA and the Occupational Safety and Health Administration (OSHA) have regulations governing hazardous waste.[10][11] OSHA's primary focus is on worker safety during handling and emergency response, while the EPA governs the disposal process itself.[10][12]

Your laboratory or facility is categorized by the EPA based on the quantity of hazardous waste it produces per month. This "generator status" determines the specific regulations you must follow for storage time, personnel training, and reporting.

Generator Category Monthly Hazardous Waste Generation On-site Accumulation Time Limit Key Requirements
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs) of non-acute hazardous wasteNo time limit if under accumulation limitsMust identify all hazardous waste. Must send waste to an approved facility.
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) of non-acute hazardous wasteUp to 180 days (or 270 days if shipping >200 miles)Must have an EPA ID number. Must have at least one designated emergency coordinator.[8]
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs) of non-acute hazardous wasteUp to 90 daysMust have an EPA ID number, a detailed contingency plan, and submit biennial reports to the EPA.[8]

This table provides a summary of federal guidelines. State regulations may be more stringent.[9]

Section 3: Standard Operating Procedure (SOP) for Disposal

This protocol outlines the step-by-step process for the safe disposal of this compound and materials contaminated with it.

Step 1: Personal Protective Equipment (PPE)

  • Rationale: To prevent skin and eye contact, which can cause irritation or burns.

  • Procedure: Before handling the chemical or its waste, always wear appropriate PPE:

    • Nitrile or neoprene gloves.

    • Safety glasses with side shields or chemical splash goggles.[1]

    • A fully buttoned laboratory coat.

Step 2: Waste Segregation

  • Rationale: Mixing incompatible waste streams can create dangerous reactions, increase disposal costs, and violate regulations.[13]

  • Procedure:

    • Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and paper towels in a dedicated, clearly labeled solid waste container.[14]

    • Liquid Waste: If this compound is dissolved in a solvent, collect it in a dedicated liquid waste container.

      • Crucially, do not mix halogenated solvents (e.g., dichloromethane, chloroform) with non-halogenated solvents (e.g., acetone, ethanol, toluene). [13][14] This is because the disposal methods and costs for these two solvent types are vastly different.

    • Aqueous Waste: Do not dispose of aqueous solutions containing this chemical down the drain. Collect them as hazardous aqueous waste.

Step 3: Containerization

  • Rationale: Proper containment is essential to prevent spills, leaks, and exposure to personnel.

  • Procedure:

    • Use only chemically compatible containers, typically high-density polyethylene (HDPE) for both liquid and solid waste.[15]

    • Ensure containers have a secure, screw-top lid. Keep the container closed at all times except when adding waste.

    • Do not overfill containers. Leave at least 1-2 inches of headspace to allow for expansion.[14]

    • Store waste containers in a designated satellite accumulation area within the lab, in a secondary containment bin to catch any potential leaks.[16]

Step 4: Labeling

  • Rationale: Accurate labeling is an absolute requirement by the EPA and OSHA to ensure proper handling, storage, and disposal.

  • Procedure:

    • Label the waste container as "Hazardous Waste" immediately upon starting it.

    • Clearly list all chemical constituents by their full name, including solvents and their approximate percentages. Do not use abbreviations or chemical formulas.

    • Indicate the specific hazards (e.g., "Toxic," "Irritant").

Step 5: Storage

  • Rationale: Safe storage minimizes the risk of accidents and ensures compliance with generator status time limits.

  • Procedure:

    • Store the waste container in a cool, dry, well-ventilated area away from incompatible materials.[2]

    • The storage location should be clearly marked as a hazardous waste accumulation area.

    • Be mindful of the accumulation start date and the time limits imposed by your generator status.[8]

Step 6: Arranging for Disposal

  • Rationale: Hazardous waste must be transported and disposed of by a licensed and certified professional waste disposal service to ensure it is managed in an environmentally sound manner.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[15]

    • Never dispose of this chemical or its containers in the regular trash or down the sewer system.[4][15]

Section 4: Spill and Emergency Procedures

  • Rationale: A clear, pre-defined plan is crucial for a rapid and safe response to accidental releases.

  • Procedure:

    • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

    • Protect Yourself: Don appropriate PPE before attempting any cleanup.

    • Containment: For a small solid spill, carefully sweep up the material and place it into the designated solid hazardous waste container.[1][3] Avoid creating dust. For a small liquid spill, absorb it with an inert material like vermiculite or sand, then place the absorbent material into the solid waste container.

    • Decontaminate: Clean the spill area thoroughly.

    • Large Spills: For large spills, evacuate the area, close the doors, and contact your institution's EHS or emergency response team immediately.

Section 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Figure 1: Disposal Decision Workflow A Waste Generation (this compound) B Consult Safety Data Sheet (SDS) for specific hazards A->B C Determine Waste Type B->C D Unused/Expired Pure Chemical C->D Solid E Contaminated PPE, Spill Debris, etc. C->E Solid F Liquid Solution C->F Liquid G Segregate into SOLID Hazardous Waste Container D->G E->G H Is the solvent Halogenated? F->H K Ensure container is compatible, properly closed, and stored in secondary containment. G->K I Segregate into NON-HALOGENATED Liquid Waste Container H->I No J Segregate into HALOGENATED Liquid Waste Container H->J Yes I->K J->K L Label container with: 'Hazardous Waste' Full chemical names Approximate concentrations K->L M Store in designated Satellite Accumulation Area L->M N Contact EHS or Licensed Vendor for disposal pickup M->N

Caption: Disposal Decision Workflow for this compound.

Conclusion

The responsible management of chemical waste is a cornerstone of scientific excellence and corporate responsibility. By adhering to this comprehensive guide for the disposal of this compound, you are not only ensuring the safety of your laboratory and personnel but also upholding the highest standards of environmental protection and regulatory compliance. Always prioritize safety, consult your specific SDS, and when in doubt, contact your institution's Environmental Health and Safety professionals.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
  • EPA Hazardous Waste Regul
  • What are Federal and State Hazardous Waste Regulations? (2022, April 19). Vertex AI Search.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS.
  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. EPA.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Vertex AI Search.
  • SAFETY DATA SHEET - 3-(Boc-aminomethyl)azetidine hydrochloride. (2025, December 26). Fisher Scientific.
  • Safety Data Sheet - Boc-L-Azetidine-2-carboxylic acid. AAPPTec, LLC.
  • Hazardous Waste - Overview.
  • Safety Data Sheet - Azetidine. (2023, May 18). Apollo Scientific.
  • Additional information on environmental fate and behaviour. (2010, November 19). ECHA CHEM.
  • SAFETY DATA SHEET - 4-(Aminomethyl)-1.8-octanediamine. (2026, February 5). CymitQuimica.
  • Safety Data Sheet - 4-(Aminomethyl)pyrrolidin-2-one. (2024, December 19). Fluorochem.
  • SAFETY DATA SHEET - 2-Azetidinone. (2024, September 7). MilliporeSigma.
  • Safety Data Sheet - Azetidine. (2020, February 4). Chemos GmbH&Co.KG.
  • SH-5584 - Safety Data Sheet. (2023, January 2). Combi-Blocks, Inc..
  • OSHA Secondary Containment Requirements for Chemical Storage. (2023, February 28). Palmetto Industries.
  • What Are OSHA Biohazard Waste Disposal Guidelines? (2024, January 11). Compliancy Group.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Treatment options of nitrogen heterocyclic compounds in industrial wastew
  • This compound | 130762-32-2. Benchchem.
  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
  • Disposal Techniques of Chemical Waste Management and their Regulation Methods. (2023, March 22). Walsh Medical Media.
  • Guidelines for Segregating and Combining Chemical Wastes into Containers. UPenn EHRS.
  • Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. (2023, May 8). PubMed.
  • Chemical compounds with environmental impact. (2025, October 8).

Sources

Personal protective equipment for handling 4-(Aminomethyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 4-(Aminomethyl)azetidin-2-one

As a chiral building block, this compound is an invaluable intermediate in the asymmetric synthesis of complex pharmaceuticals and peptidomimetics. However, its structural utility is inextricably linked to its occupational hazards. To ensure data integrity and personnel safety, this guide provides a mechanistic breakdown of its reactivity, mapped directly to field-proven handling and disposal protocols.

Mechanistic Hazard Profile

To design an effective safety protocol, we must first understand the "why" behind the chemical's reactivity. This compound presents a dual-hazard architecture:

  • The Sensitization Warhead (Beta-Lactam Ring): The strained four-membered 2-azetidinone ring is highly electrophilic. If inhaled or absorbed through the skin, it acts as a reactive hapten. It covalently modifies nucleophilic residues (such as serine or lysine) on host proteins, forming a hapten-carrier complex that can elicit a severe IgE-mediated immune response, leading to respiratory or dermal sensitization[1].

  • The Irritant Moiety (Primary Amine): The aminomethyl group imparts basicity to the molecule, making the compound a localized irritant to mucous membranes, skin, and ocular tissue.

Haptenation A This compound (Intact Beta-Lactam) C Covalent Acylation (Ring Opening) A->C Electrophile B Host Protein (Nucleophilic Residue) B->C Nucleophile D Hapten-Carrier Complex C->D Protein Modification E IgE Immune Response (Sensitization) D->E Antigen Presentation

Fig 1: Mechanism of beta-lactam haptenation and subsequent immune sensitization.

Task-Specific PPE Matrix

Because the primary risk vectors are inhalation of aerosolized powder and dermal absorption, Personal Protective Equipment (PPE) must be scaled quantitatively based on the operational task.

Operational TaskHand Protection (Nitrile)Respiratory / Engineering ControlsEye/Face ProtectionBody Protection
Weighing (Solid) Double glove (≥ 0.11 mm thickness)Fume hood (Face velocity ≥ 100 fpm)Snug safety gogglesLab coat, closed shoes
Reaction Setup Standard nitrile (≥ 0.11 mm)Fume hood (Face velocity ≥ 100 fpm)Safety goggles + ShieldLab coat, closed shoes
Decontamination Heavy-duty nitrile (≥ 0.40 mm)Fume hood (Face velocity ≥ 100 fpm)Safety goggles + ShieldChemical-resistant apron

Standard Operating Procedure (SOP): Handling & Reaction Setup

Beta-lactam powders are highly prone to aerosolization. Preventing inhalation during the initial transfer is the most critical logistical hurdle in this workflow.

Step 1: Pre-Operation Validation Verify that the fume hood face velocity is operating at or above 100 feet per minute (fpm). Causality & Validation: A digital airflow monitor should display a continuous green indicator. This ensures sufficient negative pressure to contain any microscopic particulates generated during handling.

Step 2: Anti-Static Weighing Utilize a static eliminator (e.g., Zerostat gun) on the weighing boat, the spatula, and the analytical balance enclosure before transferring the solid. Causality & Validation: Fine primary amine powders hold static charges easily. Neutralizing these charges prevents the powder from aerosolizing or adhering to your gloves. The physical validation of this step is the complete absence of visual powder dispersion or "jumping" during transfer.

Step 3: Transfer and Solubilization Transfer the solid directly into the reaction vessel within the hood and solubilize immediately using your designated reaction solvent. Causality: Once the compound is in solution, the risk of inhalation drops to near zero, shifting the hazard profile strictly to dermal exposure, which is easily managed via standard nitrile gloves.

Workflow Start 1. Pre-Operation Fume Hood & PPE Check Weigh 2. Weighing Anti-Static Enclosure Start->Weigh React 3. Reaction Setup Inert Atmosphere Weigh->React Quench 4. Quenching Controlled Addition React->Quench Decon 5. Decontamination 1M NaOH Hydrolysis Quench->Decon Dispose 6. Waste Disposal Aqueous Basic Waste Decon->Dispose

Fig 2: End-to-end operational workflow for handling and disposing of beta-lactams.

Decontamination & Waste Disposal Protocol

Intact beta-lactams must never be disposed of in standard aqueous waste. Environmental exposure to active beta-lactams drives severe ecological toxicity and accelerates the development of antimicrobial resistance in bacterial populations[2]. We utilize targeted alkaline hydrolysis to permanently destroy the reactive pharmacophore before disposal.

Step 1: Segregation Collect all this compound reaction waste, mother liquors, and contaminated glassware in a dedicated secondary containment tray inside the fume hood.

Step 2: Targeted Hydrolysis Submerge contaminated glassware and treat all liquid waste with an excess of 1 M Sodium Hydroxide (NaOH) solution. Causality: The hydroxide ion acts as a strong nucleophile, attacking the carbonyl carbon of the 2-azetidinone ring. This forces the strained quaternary ring to open, irreversibly degrading the compound into a biologically and chemically inactive penicilloic acid derivative[2].

Step 3: Self-Validating Incubation Stir the decontamination mixture for 30–60 minutes at room temperature. Validation Step: Monitor the pH of the solution. The ring-opening hydrolysis reaction consumes hydroxide ions and generates a carboxylic acid, which will cause a measurable drop in the solution's pH. If the pH drops below 10, add additional 1 M NaOH until the pH stabilizes above 10. A stabilized, highly basic pH confirms that complete ring cleavage has occurred and no intact beta-lactam remains.

Step 4: Final Disposal Once validated, neutralize the solution to pH 7–8 using 1 M HCl. The resulting mixture is now devoid of sensitizing agents and can be disposed of as standard non-hazardous aqueous waste according to your institution's Environmental Health and Safety (EHS) guidelines.

References

1.[1] Title: The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition | Source: Frontiers in Microbiology / PMC | URL: [Link] 2.[2] Title: Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance | Source: MDPI Water | URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)azetidin-2-one
Reactant of Route 2
4-(Aminomethyl)azetidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.